molecular formula C18H36O3 B1220826 2-Hydroxyethyl palmitate CAS No. 4219-49-2

2-Hydroxyethyl palmitate

Cat. No.: B1220826
CAS No.: 4219-49-2
M. Wt: 300.5 g/mol
InChI Key: BXCRLBBIZJSWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyethyl hexadecanoate is a hexadecanoate ester obtained by the formal condensation of carboxy group of hexadecaoic acid with one of the hydroxy groups of ethylene glycol It has a role as a Brassica napus metabolite. It is a hexadecanoate ester and a primary alcohol. It derives from an ethylene glycol.

Properties

IUPAC Name

2-hydroxyethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCRLBBIZJSWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-94-8
Record name Polyethylene glycol monopalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10863345
Record name hexadecanoic acid, 2-hydroxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4219-49-2, 9004-94-8
Record name Glycol palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4219-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol monopalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycol palmitate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name hexadecanoic acid, 2-hydroxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80A3T38WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Hydroxyethyl palmitate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Hydroxyethyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical Structure and Identification

This compound, also known as 2-hydroxyethyl hexadecanoate, is the ester formed from the condensation of palmitic acid and ethylene glycol.[1][2] It is classified as a hexadecanoate ester and a primary alcohol.[1][2]

IdentifierValue
IUPAC Name 2-hydroxyethyl hexadecanoate[2][3][]
Synonyms Ethylene glycol monopalmitate, Glycol palmitate, Palmitoylglycol[1][]
CAS Number 4219-49-2[1][5]
Molecular Formula C18H36O3[1][][5]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCCO[1][2][3]
InChI InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3[1][2][]
InChIKey BXCRLBBIZJSWNS-UHFFFAOYSA-N[1][2][][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueUnit
Molecular Weight 300.48 g/mol
Appearance White to Off-white Solid[]-
Melting Point 51-53°C[]
Boiling Point 410.9 ± 18.0°C at 760 mmHg[3][][5]
Density 0.9 ± 0.1g/cm³[][5]
Flash Point 156°C[3][5]
pKa 13.90 ± 0.10 (Predicted)-
Solubility Slightly soluble in Chloroform and Methanol[][6]-
LogP 5.00320-
Refractive Index 1.455[][5]-
Topological Polar Surface Area 46.5Ų
Rotatable Bond Count 17-
Hydrogen Bond Acceptor Count 3-

Experimental Protocols

Synthesis via Transesterification of Triglycerides

This protocol describes the synthesis of 2-hydroxyethyl esters, including this compound, from a triglyceride source such as peanut oil and ethylene glycol.[7][8]

Materials:

  • Triglyceride source (e.g., peanut oil)

  • Ethylene glycol

  • Potassium carbonate (K2CO3) as a catalyst

  • Three-neck flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heater

Procedure:

  • Place 20 grams of the triglyceride sample into a three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • Heat the triglyceride sample to 150 °C.

  • Add ethylene glycol (at a 10:1 molar ratio to triglycerides) and K2CO3 (9 mol% of triglycerides) to the flask.

  • Maintain the reaction temperature at 150 °C with constant stirring at 500 rpm for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane:ethyl acetate (2:1). The formation of the product will be indicated by the appearance of a new spot.

  • Upon completion, the mixture is cooled, and the product can be purified using appropriate chromatographic techniques.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 2-hydroxy-fatty acids by GC can be challenging due to their low volatility.[9][10] Derivatization is a necessary step to convert them into more volatile forms suitable for GC-MS analysis.[9][10] The following protocol is adapted for the analysis of this compound.

Materials:

  • This compound sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Aprotic solvent (e.g., pyridine, DMF)

  • GC-MS instrument

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in an aprotic solvent in a reaction vial.

  • Derivatization (Silylation): Add an excess of the silylating agent (e.g., BSTFA) to the sample solution.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 60°C for 60 minutes to ensure complete derivatization of the hydroxyl group.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC separates the components of the sample, and the mass spectrometer provides mass spectra for identification and quantification.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data (electron ionization) for hexadecanoic acid, 2-hydroxyethyl ester.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are essential for confirming the arrangement of protons and carbons in the molecule. While specific spectra for this compound are not provided in the search results, they can be found in spectral databases such as SpectraBase.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups.[2]

Safety and Handling

Based on available safety data sheets, the following handling precautions are recommended.

  • Handling: Handle in a well-ventilated place.[12] Wear suitable protective clothing, including gloves and safety goggles.[12] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, and open flames.[13]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[12]

    • In case of eye contact: Rinse with pure water for at least 15 minutes.[12]

    • If inhaled: Move the victim into fresh air.[12]

    • If swallowed: Rinse mouth with water and do not induce vomiting.[12] In all cases of exposure, seek medical attention.[12]

Applications and Biological Relevance

This compound has applications in the cosmetics industry as a stabilizer for water-in-oil emulsions, an opacifying agent, a thickening agent, a dispersing agent, and an emollient.[][6] It has also been reported to have a role as a metabolite in Brassica napus.[1][2] Some sources suggest it may act as an antimicrobial agent and as a liposomal carrier for drug delivery.[]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification TG Triglycerides (e.g., Peanut Oil) Reaction Transesterification (150°C, 5 hours, 500 rpm) TG->Reaction EG Ethylene Glycol EG->Reaction Cat K2CO3 (Catalyst) Cat->Reaction Product This compound (and other esters) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthesis workflow for this compound via transesterification.

Analytical_Workflow Sample This compound Sample Derivatization Derivatization (Silylation) with BSTFA at 60°C Sample->Derivatization DerivatizedSample Volatile TMS Derivative Derivatization->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS Separation Gas Chromatography (Separation) GCMS->Separation Detection Mass Spectrometry (Detection & Identification) Separation->Detection Data Data Analysis Detection->Data

Caption: Analytical workflow for this compound using GC-MS.

References

An In-depth Technical Guide on 2-Hydroxyethyl Palmitate (CAS: 4219-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on 2-Hydroxyethyl Palmitate is limited. This guide provides a summary of existing data and presents generalized experimental protocols for related compounds due to the absence of specific methodologies for this compound.

Core Compound Properties

This compound, with the CAS number 4219-49-2, is the ester of palmitic acid and ethylene glycol.[1] It is also known by several synonyms, including Ethylene glycol monopalmitate, Glycol palmitate, and 2-hydroxyethyl hexadecanoate.[1] This compound is primarily utilized in the cosmetics and personal care industries.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₆O₃[3][4]
Molecular Weight 300.48 g/mol [1][3]
Appearance White to off-white solid
Melting Point 51-53 °C
Boiling Point 410.9 °C at 760 mmHg[4]
Density 0.919 g/cm³[4]
Solubility Slightly soluble in chloroform and methanol.[2]
Flash Point 156 °C[4]
IUPAC Name 2-hydroxyethyl hexadecanoate[1]
InChI Key BXCRLBBIZJSWNS-UHFFFAOYSA-N[4]
Spectroscopic Data

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, general methods for the enzymatic synthesis of fatty acid esters are well-established and can be adapted for this compound.

General Enzymatic Synthesis Protocol (Representative)

Lipase-catalyzed esterification is a common and green method for producing fatty acid esters.[6][7] The following is a generalized protocol that can serve as a starting point for the synthesis of this compound.

Materials:

  • Palmitic acid

  • Ethylene glycol

  • Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)[7][8]

  • Anhydrous solvent (e.g., 2-methyl-2-butanol, acetone)[7]

  • Molecular sieves (for water removal)

  • Reaction vessel with temperature and agitation control

Procedure:

  • Dissolve palmitic acid and ethylene glycol in the selected anhydrous solvent in the reaction vessel. A molar excess of one substrate may be used to drive the reaction equilibrium.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.

  • Add molecular sieves to the mixture to remove water produced during the esterification, which can inhibit the enzyme and reverse the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation for a specified period (e.g., 24-48 hours).[8]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound using column chromatography or distillation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products Palmitic Acid Palmitic Acid Esterification Esterification Palmitic Acid->Esterification Ethylene Glycol Ethylene Glycol Ethylene Glycol->Esterification Immobilized Lipase Immobilized Lipase Immobilized Lipase->Esterification Catalyst Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Esterification Controlled Temperature Controlled Temperature Controlled Temperature->Esterification Agitation Agitation Agitation->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Enzymatic Esterification Enzymatic Esterification Crude Product Crude Product Enzymatic Esterification->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure this compound Pure this compound Purification (e.g., Chromatography)->Pure this compound Structural Confirmation Structural Confirmation Pure this compound->Structural Confirmation Application Formulation Application Formulation Pure this compound->Application Formulation NMR Spectroscopy NMR Spectroscopy Structural Confirmation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Structural Confirmation->FTIR Spectroscopy Cosmetic/Personal Care Products Cosmetic/Personal Care Products Application Formulation->Cosmetic/Personal Care Products End User End User Cosmetic/Personal Care Products->End User

References

In Vitro Studies on 2-Hydroxyethyl Palmitate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to address the current state of knowledge and provide a clear distinction between 2-Hydroxyethyl palmitate and its structurally related, yet biologically distinct, chemical relatives: N-(2-hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA) and 2-hydroxypalmitic acid. Understanding these differences is crucial for researchers, scientists, and drug development professionals to avoid erroneous extrapolation of biological data.

Distinguishing this compound from Related Compounds

While the names may appear similar, the chemical structures and, consequently, the biological activities of these compounds differ significantly.

  • This compound: An ester formed from palmitic acid and ethylene glycol. Its chemical formula is C18H36O3.[][2]

  • N-(2-hydroxyethyl)hexadecanamide (Palmitoylethanolamide - PEA): An amide of palmitic acid and ethanolamine. This is an endogenous fatty acid amide that has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties.[3][4][5]

  • 2-Hydroxypalmitic acid: A free fatty acid with a hydroxyl group at the alpha-carbon position. It is a key component of sphingolipids and has been investigated for its potential anti-cancer and anti-inflammatory effects.[6][7][8]

The difference in the linking group (ester vs. amide) and the presence of a free carboxylic acid group fundamentally alter the molecules' polarity, stability, and ability to interact with biological targets such as receptors and enzymes. Therefore, the substantial body of in vitro research on PEA and the emerging data on 2-hydroxypalmitic acid cannot be directly attributed to this compound.

Current Status of In Vitro Research

Searches for in vitro studies on "this compound," "Ethylene glycol monopalmitate," and "2-hydroxyethyl hexadecanoate" did not yield specific studies detailing its effects on cell viability, signaling pathways, or inflammatory responses. The available information is primarily centered on its chemical properties and use as an excipient.[][2][9][10][11]

A Proposed Alternative: In Vitro Studies on Palmitoylethanolamide (PEA)

Given the lack of data on this compound, we propose a comprehensive technical guide on the in vitro studies of Palmitoylethanolamide (PEA) . PEA is a well-researched compound with a robust body of literature detailing its in vitro effects, making it possible to fulfill the core requirements of data presentation, experimental protocols, and visualization of signaling pathways as originally requested.

A technical guide on PEA would include:

  • Quantitative Data Summary: Tabulated data on its effects on cell viability (e.g., IC50 values), inflammatory marker expression (e.g., cytokines, chemokines), and enzyme activity from various in vitro models.

  • Detailed Experimental Protocols: Methodologies for key in vitro assays used to study PEA, such as cell culture conditions for macrophages, neurons, and mast cells; stimulation with inflammatory agents (e.g., LPS); and analytical techniques like Western blotting, qPCR, and ELISA.

  • Signaling Pathway Visualizations: Graphviz diagrams illustrating the established mechanisms of action of PEA, including its interaction with peroxisome proliferator-activated receptor alpha (PPAR-α), G protein-coupled receptors (e.g., GPR55), and its "entourage effect" on the endocannabinoid system.[4][5][12]

Should this alternative be of interest, a detailed guide on the in vitro studies of Palmitoylethanolamide can be provided, adhering to all the specified formatting and content requirements.

References

2-Hydroxyethyl Palmitate: A Review of Its Discovery, Natural Occurrence, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl palmitate, a hexadecanoate ester, has been identified as a natural metabolite in certain plant species. Despite its documented presence, a comprehensive understanding of its discovery, biosynthesis, and quantitative distribution in nature remains notably limited. This technical whitepaper consolidates the currently available information on this compound, focusing on its known natural occurrences and potential biosynthetic origins. Furthermore, it addresses the significant knowledge gaps in the scientific literature and outlines established analytical methodologies that can be adapted for its detection and quantification. This document aims to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry, highlighting areas ripe for future investigation.

Introduction

This compound (IUPAC name: 2-hydroxyethyl hexadecanoate) is a fatty acid ester formed from the condensation of palmitic acid and ethylene glycol.[1] Its chemical structure consists of a C16 saturated fatty acid chain linked to a hydroxyethyl group. While its physical and chemical properties are documented, detailed information regarding its biological significance and metabolic pathways is scarce. This paper provides a thorough review of the existing literature on this compound, with a focus on its discovery and natural distribution.

Discovery and Physicochemical Properties

The discovery of this compound as a distinct chemical entity is not well-documented in a singular, seminal publication. It is cataloged in chemical databases with the CAS number 4219-49-2.[2] Its primary identification in natural sources appears in broader metabolic profiling studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H36O3[1]
Molecular Weight 300.48 g/mol [1]
IUPAC Name 2-hydroxyethyl hexadecanoate[2]
Synonyms Ethylene glycol monopalmitate, Glycol palmitate[1][2]
CAS Number 4219-49-2[2]
Boiling Point 410.9 °C at 760 mmHg[2]
Flash Point 156 °C[2]
Density 0.919 g/cm³[2]

Natural Occurrence

The presence of this compound in the biosphere appears to be limited, based on available research. To date, it has been identified as a metabolite in two plant species:

  • Brassica napus (Rapeseed): this compound is listed as a metabolite in this major oilseed crop.[1] However, specific details regarding its concentration, tissue distribution (e.g., seeds, leaves), and physiological role have not been elucidated in the reviewed literature.

  • Zingiber officinale (Ginger): This compound is also reported as a constituent of ginger.[3][4][5][6][7] As with Brassica napus, quantitative data and the specific context of its presence within the complex chemical profile of ginger are not extensively detailed.

The limited number of documented sources suggests that this compound is not a universally common plant lipid, or it may be present at concentrations that are below the detection limits of more general analytical screens.

Biosynthesis: A Postulated Pathway

There is a significant gap in the scientific literature regarding the specific biosynthetic pathway of this compound in any organism. However, based on the principles of lipid metabolism and ester biosynthesis, a plausible enzymatic pathway can be postulated.

The formation of this compound is an esterification reaction between palmitic acid and ethylene glycol. This reaction is likely catalyzed by a lipase or an esterase.[8] Lipases (EC 3.1.1.3) are known to catalyze the formation of esters from fatty acids and alcohols, and this activity can be harnessed for in vitro synthesis.[9][10][11][12][13][14][15]

A proposed biosynthetic pathway is depicted below:

Biosynthesis of this compound palmitic_acid Palmitic Acid lipase Lipase / Esterase palmitic_acid->lipase ethylene_glycol Ethylene Glycol ethylene_glycol->lipase product This compound lipase->product Esterification water H2O product->water Hydrolysis

Caption: Postulated enzymatic synthesis of this compound.

It is important to emphasize that this pathway is hypothetical and has not been experimentally validated in vivo. The endogenous source of ethylene glycol in plants is also not well-established, which adds another layer of complexity to understanding the natural biosynthesis of this molecule.

Experimental Protocols for Detection and Quantification

Sample Preparation and Extraction

A generic workflow for the extraction of this compound from a plant matrix would involve the following steps:

Extraction Workflow sample Plant Tissue Sample homogenization Homogenization in Solvent sample->homogenization extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) homogenization->extraction concentration Solvent Evaporation extraction->concentration analysis GC-MS or LC-MS Analysis concentration->analysis

Caption: General workflow for the extraction of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the hydroxyl group in this compound, derivatization is likely necessary to improve its volatility and chromatographic behavior.

Experimental Protocol Outline (GC-MS):

  • Extraction: Extract total lipids from the homogenized plant tissue using a suitable solvent system (e.g., chloroform:methanol).

  • Derivatization: Silylate the extracted lipids to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether. This can be achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, with an injection temperature of ~250-280°C.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to elute the compound of interest.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan to identify the compound based on its mass spectrum and retention time, and Selected Ion Monitoring (SIM) for targeted quantification.

Table 2: Hypothetical GC-MS Quantification Parameters

ParameterDescription
Derivatization Reagent BSTFA with 1% TMCS
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Temperature Program 100°C (1 min), ramp to 300°C at 10°C/min, hold for 10 min
Injection Volume 1 µL
Quantification Ions (SIM) To be determined from the mass spectrum of the derivatized standard
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of less volatile and more polar compounds, and may not require derivatization for this compound.

Experimental Protocol Outline (LC-MS):

  • Extraction: Extract total lipids as described for GC-MS.

  • LC Separation:

    • Column: A reversed-phase column (e.g., C18 or C8).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), or Orbitrap.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification using a triple quadrupole mass spectrometer. Precursor and product ions would need to be determined by infusing a standard of this compound.

Table 3: Hypothetical LC-MS/MS (MRM) Quantification Parameters

ParameterDescription
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient To be optimized for separation
Ionization Mode ESI Positive
Precursor Ion (Q1) [M+H]+ or [M+Na]+
Product Ion (Q3) To be determined from fragmentation of the precursor ion

Knowledge Gaps and Future Research Directions

The current body of scientific literature on this compound is sparse, presenting numerous opportunities for future research. Key knowledge gaps include:

  • Quantitative Natural Occurrence: There is a need for studies to quantify the concentration of this compound in Brassica napus, Zingiber officinale, and other potential natural sources.

  • Biosynthetic Pathway Elucidation: The enzymes and genes responsible for the in vivo synthesis of this compound have not been identified. Research in this area would involve identifying the relevant lipases/esterases and investigating the metabolic source of ethylene glycol in these organisms.

  • Physiological Function: The biological role of this compound in the organisms in which it is found is unknown. It could be an intermediate in a metabolic pathway, a storage compound, or possess specific biological activities.

  • Pharmacological Potential: Given its structure as a fatty acid ester, this compound could be investigated for various pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Conclusion

This compound is a naturally occurring fatty acid ester with a documented but poorly characterized presence in the plant kingdom. This whitepaper has summarized the limited available information on its discovery, natural occurrence, and postulated biosynthesis. While detailed experimental protocols for its analysis are not specifically published, established methodologies in lipidomics, particularly GC-MS and LC-MS, provide a clear path forward for its detection and quantification. The significant knowledge gaps surrounding this molecule present exciting opportunities for researchers in natural product chemistry, biochemistry, and drug discovery to contribute to a more complete understanding of its role in nature and its potential applications.

References

The Antimicrobial Potential of 2-Hydroxyethyl Palmitate: A Technical Review and Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl palmitate, a monoacylethanolamide lipid, has been intermittently cited for its potential antimicrobial properties. However, a thorough review of the existing scientific literature reveals a landscape of limited and often conflicting data. While some sources suggest a broad-spectrum antimicrobial capacity, direct, quantitative evidence remains elusive. This technical guide synthesizes the current, albeit sparse, findings on the antimicrobial characteristics of this compound. It aims to provide a clear perspective on the state of research, offering a framework for future investigations by detailing essential experimental protocols and conceptual workflows required to rigorously evaluate its antimicrobial efficacy. The document will address the existing data, the potential mechanisms of action based on related compounds, and a structured approach to guide further research and development in this area.

Introduction

This compound, also known as glycol palmitate, is the ester of ethylene glycol and palmitic acid. It belongs to the class of N-acylethanolamines (NAEs), a group of endogenous fatty acid amides that are involved in various physiological processes. While primarily utilized in the cosmetics industry as an emulsifier, opacifying agent, and emollient, there is some indication that it may possess antimicrobial properties. One laboratory supplier notes that this compound acts as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and other microorganisms, though specific data supporting this claim is not provided[1]. This document critically evaluates the available evidence and outlines a systematic approach for the scientific validation of these claims.

Review of Existing Data on Antimicrobial Activity

The current body of research on the antimicrobial properties of this compound is sparse and presents conflicting results. A comprehensive literature search reveals more about the antimicrobial activities of extracts containing this molecule than of the pure compound itself.

One study identified a TMS derivative of this compound as a constituent of an antimicrobial extract from actinomycetes[2]. However, the antimicrobial activity of the isolated and underivatized compound was not determined. Similarly, this compound has been identified in Populus spp. bud extracts that demonstrated antimicrobial effects; however, this activity was attributed to the presence of other compounds such as flavonoids and hydroxycinnamic acids[3][4].

Conversely, a direct investigation into the antimicrobial properties of glycol palmitate (this compound) reported negative results. Using the disc diffusion method, the compound showed no antimicrobial activity against Propionibacterium acnes and Staphylococcus epidermidis[5].

This lack of consensus highlights the nascent stage of research into the antimicrobial potential of this compound and underscores the need for rigorous, standardized testing of the pure compound.

Potential Mechanisms of Action

Given the absence of specific mechanistic studies on this compound, we can hypothesize its potential modes of antimicrobial action based on the known activities of related fatty acid esters and N-acylethanolamines. Fatty acids and their derivatives are known to exert antimicrobial effects through several mechanisms, primarily related to the disruption of the microbial cell membrane.

A potential mechanism of action for this compound could involve its integration into the lipid bilayer of microbial cell membranes, leading to:

  • Increased Membrane Permeability: The amphipathic nature of the molecule could disrupt the packing of phospholipids, increasing membrane fluidity and permeability, and causing leakage of essential intracellular components.

  • Inhibition of Membrane-Bound Enzymes: Alterations in the membrane environment could inhibit the function of critical membrane-bound proteins, such as those involved in cellular respiration and transport.

  • Disruption of Electron Transport Chain: Interference with the electron transport chain and oxidative phosphorylation is a known mechanism for some fatty acid derivatives.

The following diagram illustrates a hypothetical mechanism of action centered on membrane disruption.

Membrane_Disruption_Pathway cluster_0 Microbial Cell Exterior cluster_1 Microbial Cell Membrane cluster_2 Microbial Cell Interior HEP 2-Hydroxyethyl Palmitate Membrane Lipid Bilayer HEP->Membrane Integration into Membrane Leakage Leakage of Intracellular Components Membrane->Leakage Increased Permeability Inhibition Inhibition of Membrane-Bound Proteins Membrane->Inhibition Altered Membrane Environment

Caption: Hypothetical mechanism of this compound via membrane disruption.

Recommended Experimental Protocols

To systematically evaluate the antimicrobial properties of this compound, a series of standardized in vitro assays are required. The following protocols provide a framework for such an investigation.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The broth microdilution method is a standard technique to determine the MIC and MBC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Pure this compound (analytical grade)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive and negative controls (e.g., established antibiotic/antifungal, vehicle control)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with microorganism and standard antimicrobial), a negative control (broth with microorganism and vehicle), and a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.

  • Incubate the agar plates and determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Disc Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Objective: To assess the ability of this compound to inhibit the growth of microorganisms on an agar surface.

Materials:

  • Pure this compound

  • Sterile filter paper discs

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

Procedure:

  • Prepare agar plates and uniformly spread the microbial inoculum on the surface.

  • Impregnate sterile filter paper discs with a known concentration of this compound.

  • Place the discs on the surface of the inoculated agar plates.

  • Include positive and negative control discs.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

The following diagram outlines the general workflow for antimicrobial screening.

Antimicrobial_Screening_Workflow Start Obtain Pure This compound Prep Prepare Stock Solution and Serial Dilutions Start->Prep MIC Broth Microdilution Assay (Determine MIC) Prep->MIC Disc Disc Diffusion Assay (Qualitative Assessment) Prep->Disc MBC Subculture for MBC (Determine MBC) MIC->MBC Data Data Analysis and Comparison MBC->Data Disc->Data End Conclusion on Antimicrobial Activity Data->End

Caption: General workflow for in vitro antimicrobial screening.

Data Presentation

Should the aforementioned experiments yield quantitative data, it is imperative to present it in a clear and structured format. The following tables are templates for organizing such results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram Stain/TypeMIC (µg/mL)Positive Control (MIC, µg/mL)
Staphylococcus aureusGram-positiveVancomycin
Escherichia coliGram-negativeGentamicin
Candida albicansFungusFluconazole

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismMBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 3: Zone of Inhibition Diameters from Disc Diffusion Assay

Test MicroorganismConcentration on Disc (µg)Zone of Inhibition (mm)
Staphylococcus aureus
Escherichia coli
Candida albicans

Conclusion and Future Directions

The current scientific literature does not provide sufficient evidence to definitively support the claim that this compound is an effective antimicrobial agent. The existing data is conflicting and lacks the rigor required for conclusive assessment. However, its chemical relationship to other bioactive lipids suggests that further investigation is warranted.

Future research should focus on:

  • Systematic in vitro screening: Conducting MIC, MBC, and time-kill assays against a broad panel of clinically relevant bacteria and fungi using pure, well-characterized this compound.

  • Mechanism of action studies: Investigating its effects on microbial cell membrane integrity, cellular respiration, and other potential targets.

  • In vivo efficacy studies: Should in vitro activity be confirmed, evaluating its efficacy in appropriate animal models of infection.

  • Structure-activity relationship studies: Synthesizing and testing derivatives of this compound to optimize antimicrobial activity and understand the chemical features essential for its function.

By following a structured and rigorous scientific approach, the true antimicrobial potential of this compound can be elucidated, potentially leading to new applications in the pharmaceutical and therapeutic fields.

References

The Anti-inflammatory Potential of 2-Hydroxyethyl Palmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyethyl palmitate, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide that has garnered significant scientific interest for its potent anti-inflammatory, analgesic, and neuroprotective properties. As a naturally occurring lipid mediator, PEA plays a crucial role in the body's endogenous defense mechanisms against cellular injury and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), stabilization of mast cells, and inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).

PPAR-α Activation

PEA is a direct agonist of PPAR-α.[1] Upon binding, PEA induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction ultimately leads to the transcriptional repression of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA This compound (PEA) PPARa PPAR-α PEA->PPARa Binds Complex PPAR-α/RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Transcriptional Repression PPRE->Transcription Leads to Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Transcription->Pro_inflammatory_genes Represses

Figure 1: PPAR-α Signaling Pathway of this compound.

Mast Cell Stabilization

PEA is a potent stabilizer of mast cells, which are key players in the initiation and propagation of inflammatory responses.[3] By preventing the degranulation of mast cells, PEA inhibits the release of a plethora of pro-inflammatory mediators, including histamine, serotonin, and various cytokines. This mechanism of action is often referred to as "Autacoid Local Injury Antagonism" (ALIA).

Mast_Cell_Stabilization PEA This compound (PEA) MastCell Mast Cell PEA->MastCell Acts on Degranulation Degranulation PEA->Degranulation Inhibits MastCell->Degranulation Undergoes Mediators Pro-inflammatory Mediators (Histamine, Cytokines) Degranulation->Mediators Release of

Figure 2: Mast Cell Stabilization by this compound.

NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. PEA has been shown to inhibit the activation of NF-κB.[2] This is achieved, in part, through the PPAR-α-mediated prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, PEA blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and chemokines.[2]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA This compound (PEA) PPARa PPAR-α PEA->PPARa Activates IkBa_degradation IκBα Degradation PPARa->IkBa_degradation Prevents NFkB_p65 NF-κB (p65) IkBa_degradation->NFkB_p65 Allows Nuclear Translocation of Transcription Transcription NFkB_p65->Transcription Activates Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes Transcription->Pro_inflammatory_genes Upregulates

Figure 3: NF-κB Inhibition by this compound.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity
AssayCell LineInflammatory StimulusOutcome MeasureResultReference
PPAR-α ActivationHeLa cells-EC503.1 ± 0.4 µM[4]
Cytokine ReleaseMurine BV-2 microgliaLPS (1 µg/mL)TNF-α, IL-1β, IL-6Dose-dependent reduction[5]
Mast Cell DegranulationRBL-2H3 cellsSubstance Pβ-hexosaminidase releaseDose-dependent inhibition[3]
NF-κB ActivationTHP-1 macrophagesLPSp65 nuclear translocationSignificant reduction[6]
Table 2: In Vivo Anti-inflammatory Activity
Animal ModelInflammatory AgentAdministration RouteDose RangeOutcome MeasureResultReference
RatCarrageenanOral0.1 - 10 mg/kgPaw edemaDose-dependent reduction[7]
MouseCarrageenanIntracerebroventricular0.1 - 1 µgMechanical hyperalgesiaSignificant reduction[2]
MousePhorbol esterTopical-Ear edemaAttenuation of inflammation[1]
MouseDextran Sulphate Sodium (DSS)Intraperitoneal2 and 10 mg/kgHemoglobin contentDose-dependent reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the anti-inflammatory potential of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Workflow:

Carrageenan_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Treatment Administration of PEA or Vehicle Baseline->Treatment Carrageenan Subplantar Injection of Carrageenan Treatment->Carrageenan Measurement Paw Volume Measurement at Time Intervals Carrageenan->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): control, vehicle, positive control (e.g., indomethacin), and PEA-treated groups at various doses.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Treatment: PEA is administered orally or intraperitoneally at specified doses. The vehicle and positive control are administered to their respective groups.

  • Induction of Edema: One hour after treatment, 100 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

In Vitro Anti-inflammatory Activity in Macrophages

This assay evaluates the ability of PEA to suppress the production of pro-inflammatory mediators in cultured macrophages.

Workflow:

Macrophage_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding in Plates Cell_Culture->Seeding Pretreatment Pre-treatment with PEA Seeding->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collection of Supernatant Incubation->Supernatant_Collection Analysis Quantification of Inflammatory Mediators (e.g., NO, TNF-α) Supernatant_Collection->Analysis

Figure 5: Workflow for In Vitro Macrophage Anti-inflammatory Assay.

Methodology:

  • Cell Line: Murine macrophage cell line RAW 264.7 or primary macrophages are commonly used.

  • Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS).

  • Seeding: Cells are seeded into 96-well or 24-well plates at a suitable density and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of PEA for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured using the Griess reagent.

    • Cytokines (e.g., TNF-α, IL-6): Quantified using commercially available ELISA kits.

Conclusion

This compound (Palmitoylethanolamide) is a promising endogenous lipid mediator with well-documented anti-inflammatory properties. Its multifaceted mechanism of action, targeting key pathways such as PPAR-α activation, mast cell stabilization, and NF-κB inhibition, makes it an attractive candidate for the development of novel therapeutics for a range of inflammatory conditions. The quantitative data and experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Continued investigation into its clinical efficacy and safety is warranted to translate these preclinical findings into tangible benefits for patients.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Formulation of 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vivo administration of 2-Hydroxyethyl palmitate (2-HEP), a lipophilic compound with potential therapeutic applications. Due to its poor water solubility, a lipid-based drug delivery system, specifically an oil-in-water (O/W) emulsion, is proposed for parenteral administration. This document outlines a detailed protocol for the preparation of a stable 2-HEP emulsion suitable for preclinical in vivo studies.

Proposed Formulation

The formulation of this compound for in vivo studies is presented as an oil-in-water emulsion. This delivery system enhances the solubility and bioavailability of the lipophilic 2-HEP. The proposed components and their respective concentrations are detailed in Table 1. This formulation is based on established practices for formulating poorly soluble lipids for parenteral administration.

Table 1: Proposed Formulation of this compound (2-HEP) Oil-in-Water Emulsion

ComponentFunctionProposed Concentration (w/v %)
This compound (2-HEP)Active Pharmaceutical Ingredient1.0 - 5.0
Medium-Chain Triglycerides (MCT)Oil Phase / Vehicle10.0 - 20.0
Purified Egg LecithinEmulsifier1.2 - 2.0
GlycerolTonicity Agent2.25 - 2.5
Poloxamer 188Co-surfactant / Stabilizer0.3 - 0.5
Water for Injection (WFI)Aqueous Phaseq.s. to 100%

Experimental Protocols

Preparation of the 2-HEP Oil-in-Water Emulsion

This protocol details the steps for the laboratory-scale preparation of a sterile 2-HEP emulsion for in vivo studies.

Materials:

  • This compound (2-HEP)

  • Medium-Chain Triglycerides (MCT) (e.g., Miglyol 812)

  • Purified Egg Lecithin

  • Glycerol

  • Poloxamer 188

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filters

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Autoclave

  • Sterile glassware

  • Magnetic stirrer and stir bars

  • Water bath or heating mantle

  • pH meter

Procedure:

  • Preparation of the Aqueous Phase:

    • In a sterile beaker, dissolve Glycerol and Poloxamer 188 in approximately 80% of the final volume of Water for Injection (WFI).

    • Heat the mixture to 60-70°C while stirring until all components are fully dissolved.

  • Preparation of the Oil Phase:

    • In a separate sterile beaker, add the this compound, Medium-Chain Triglycerides, and Purified Egg Lecithin.

    • Heat the oil phase to 60-70°C and stir until the 2-HEP and lecithin are completely dissolved and the mixture is uniform.

  • Formation of the Coarse Emulsion:

    • While maintaining the temperature of both phases at 60-70°C, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

    • Homogenize for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize for 5-10 cycles at a pressure of 15,000-20,000 PSI, or until the desired particle size is achieved. The product should be cooled during this process to prevent overheating.

  • Final Steps:

    • Allow the emulsion to cool to room temperature.

    • Adjust the final volume with WFI.

    • Measure the pH and adjust to a physiological range (7.0-7.4) if necessary, using sterile sodium hydroxide or hydrochloric acid solutions.

    • Sterilize the final emulsion by filtering through a 0.22 µm sterile syringe filter into sterile vials.

G cluster_prep Emulsion Preparation Workflow A Prepare Aqueous Phase (Glycerol, Poloxamer 188, WFI) C Heat both phases to 60-70°C A->C B Prepare Oil Phase (2-HEP, MCT, Lecithin) B->C D Combine phases under high-shear homogenization C->D E High-Pressure Homogenization D->E F Cool to Room Temperature E->F G Adjust Final Volume and pH F->G H Sterile Filtration (0.22 µm) G->H

Figure 1. Workflow for the preparation of the 2-HEP oil-in-water emulsion.

Characterization of the 2-HEP Emulsion

To ensure the quality and stability of the formulation, the following characterization assays should be performed.

Table 2: Characterization Parameters and Methods

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionHomogeneous, milky-white liquid, free of visible particulates or phase separation.
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)Mean particle size < 200 nm, PDI < 0.2
Zeta PotentialLaser Doppler Electrophoresis>
pHpH meter7.0 - 7.4
OsmolalityOsmometer280 - 320 mOsm/kg
SterilityUSP <71> Sterility TestsNo microbial growth
EndotoxinLimulus Amebocyte Lysate (LAL) test< 0.5 EU/mL

Protocol for Particle Size and Zeta Potential Measurement:

  • Dilute a small aliquot of the 2-HEP emulsion with WFI to an appropriate concentration for the DLS instrument.

  • Equilibrate the sample to 25°C.

  • Measure the particle size distribution and zeta potential using a calibrated DLS instrument.

  • Perform measurements in triplicate and report the mean and standard deviation.

Stability Testing

The stability of the 2-HEP emulsion should be evaluated under different storage conditions.

Table 3: Stability Testing Protocol

Storage ConditionTime PointsParameters to be Tested
4°C0, 1, 3, 6 monthsAppearance, Particle Size, PDI, Zeta Potential, pH, 2-HEP concentration
25°C / 60% RH0, 1, 3, 6 monthsAppearance, Particle Size, PDI, Zeta Potential, pH, 2-HEP concentration
40°C / 75% RH (Accelerated)0, 1, 2, 3 monthsAppearance, Particle Size, PDI, Zeta Potential, pH, 2-HEP concentration
In Vivo Administration Protocol (Rodent Model)

This protocol outlines the intravenous administration of the 2-HEP emulsion to rodents.

Materials:

  • Sterile 2-HEP emulsion

  • Sterile saline (0.9% NaCl)

  • Appropriate size syringes and needles (e.g., 27-30 gauge)

  • Animal restraining device

Procedure:

  • Warm the 2-HEP emulsion to room temperature before administration.

  • Gently invert the vial to ensure homogeneity.

  • Withdraw the required dose into a sterile syringe. The dose will depend on the specific study design.

  • For intravenous administration, the lateral tail vein is commonly used in mice and rats.

  • Properly restrain the animal.

  • Swab the injection site with an alcohol wipe.

  • Administer the emulsion slowly via the tail vein.

  • Monitor the animal for any immediate adverse reactions.

  • Follow the approved animal care and use protocol for post-administration monitoring.

Potential Signaling Pathways of this compound

While the direct signaling pathways of 2-HEP are not yet fully elucidated, its structural similarity to other N-acylethanolamines, such as N-palmitoylethanolamine (PEA), suggests potential biological targets and mechanisms of action. NAEs are a class of endogenous lipid mediators involved in various physiological processes.

Based on the known activities of related compounds, 2-HEP may interact with the following signaling pathways:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α): N-oleoylethanolamide (OEA), another NAE, is a known agonist of PPAR-α, a nuclear receptor that regulates lipid metabolism and inflammation.[1][2][3] Activation of PPAR-α by 2-HEP could lead to anti-inflammatory effects.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Some NAEs can modulate the activity of TRPV1, an ion channel involved in pain sensation and inflammation.[4]

  • Endocannabinoid System: Although PEA does not directly bind to cannabinoid receptors CB1 and CB2, it is known to exert an "entourage effect" by enhancing the activity of endogenous cannabinoids like anandamide.[4] 2-HEP may act in a similar manner.

G cluster_pathway Potential Signaling Pathways of 2-HEP HEP This compound (2-HEP) PPAR PPAR-α HEP->PPAR TRPV1 TRPV1 HEP->TRPV1 ECS Endocannabinoid System (Entourage Effect) HEP->ECS Response Biological Responses (e.g., Anti-inflammatory, Analgesic) PPAR->Response TRPV1->Response ECS->Response

Figure 2. Potential molecular targets and signaling pathways of 2-HEP.

Further research is required to definitively identify the specific molecular targets and signaling cascades activated by this compound. The formulation and protocols provided herein offer a solid foundation for conducting such in vivo investigations.

References

Application Note: Quantitative Analysis of 2-Hydroxyethyl Palmitate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the quantitative analysis of 2-Hydroxyethyl palmitate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of this compound, a derivatization step is essential for successful chromatographic separation and detection. This document provides a detailed protocol for silylation, followed by GC-MS analysis, enabling sensitive and specific quantification in various sample matrices.

Introduction

This compound (Ethylene glycol monopalmitate) is the ester of palmitic acid and ethylene glycol. It is found in various natural products and is used in the cosmetics industry. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and understanding its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of fatty acid esters.[1] However, the presence of a free hydroxyl group in this compound necessitates a derivatization step to increase its volatility and thermal stability, ensuring good chromatographic peak shape and reliable quantification.[1] This protocol focuses on the silylation of this compound to form a trimethylsilyl (TMS) derivative prior to GC-MS analysis.

Experimental Protocols

Sample Preparation and Lipid Extraction

A robust sample preparation and lipid extraction procedure is critical for accurate quantification. The following is a general protocol that can be adapted based on the specific sample matrix.

  • Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

  • Lipid Extraction: A Bligh and Dyer extraction is commonly used.[2]

    • Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the homogenized sample.[2]

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic phases.[2]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.[2]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

Derivatization: Silylation

To improve the volatility of this compound for GC analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.[3]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Procedure:

    • Prepare a 1 mg/mL solution of the dried sample extract or a this compound standard in an aprotic solvent.

    • In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or oven.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 6890N or similar
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.[4]
Mass Spectrometer
MS SystemAgilent 5973 or similar
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
MSD Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration. The following table provides a template for recording and presenting quantitative data.

Sample IDConcentration (µg/mL)Peak AreaCalculated Concentration (µg/mL)% Recovery
Standard 11
Standard 25
Standard 310
Standard 425
Standard 550
Quality Control 17.5
Quality Control 235
Sample 1N/AN/A
Sample 2N/AN/A

Mass Spectrometry

Visualizations

GCMS_Workflow Sample Sample (e.g., Biological Matrix) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying Solvent Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS, 60°C) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing (Quantification) GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Logic Analyte This compound (Polar, Low Volatility) Problem Challenges for GC Analysis: - Poor Peak Shape - Inaccurate Quantification Analyte->Problem Solution Derivatization (Silylation) Problem->Solution Derivative TMS-derivatized this compound (Non-polar, Volatile) Solution->Derivative Outcome Successful GC-MS Analysis Derivative->Outcome

Caption: Logical relationship for the derivatization of this compound.

References

Application Notes and Protocols: 2-Hydroxyethyl Palmitate as a Novel Liposomal Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Liposomes are well-established, versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2][3] Their biocompatibility, biodegradability, and the ability to modify their surface for targeted delivery make them a significant tool in pharmaceuticals.[2] The physicochemical properties of liposomes, such as lipid composition, size, and surface charge, are critical determinants of their in vivo fate and efficacy.[1] The choice of lipids and other components in the bilayer can influence drug encapsulation, stability, and release profiles.[4][5][6]

2-Hydroxyethyl palmitate is a fatty acid ester known for its properties as an emollient, stabilizer, and thickening agent, primarily in cosmetic and topical formulations.[7] This application note proposes the novel use of this compound as a component in liposomal formulations. Its amphiphilic nature, stemming from the hydrophilic hydroxyethyl head group and the lipophilic palmitate tail, suggests its potential to intercalate into the lipid bilayer of liposomes.

Hypothesized Roles of this compound in Liposomes:

  • Membrane Stabilization: The saturated palmitate chain could enhance the rigidity and stability of the liposomal membrane, potentially reducing premature drug leakage.

  • Enhanced Drug Encapsulation: By modifying the packing of the lipid bilayer, it may improve the encapsulation efficiency of certain drugs.

  • Modified Release Kinetics: Its presence could alter the drug release profile from the liposomes.

  • Improved Skin Penetration for Topical Delivery: Given its use in cosmetics, it may enhance the penetration of liposomes through the stratum corneum in topical applications.[8][9]

This document provides detailed protocols for the preparation and characterization of hypothetical liposomes incorporating this compound and presents plausible data for such a system.

Physicochemical Characterization of Hypothetical Liposomes

The following table summarizes the hypothetical physicochemical properties of conventional liposomes versus those incorporating this compound for the encapsulation of a model anticancer drug, Doxorubicin (DOX).

Formulation IDComposition (molar ratio)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Lipo-DOXDPPC:Cholesterol (7:3)155 ± 5.20.18 ± 0.03-18.5 ± 2.185.3 ± 4.2
HEP-Lipo-DOXDPPC:Cholesterol:2-HEP (6:3:1)148 ± 4.80.15 ± 0.02-22.7 ± 2.592.1 ± 3.8

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; 2-HEP: this compound; PDI: Polydispersity Index. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Preparation of this compound Liposomes (HEP-Lipo-DOX)

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.[2][10][11]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (2-HEP)

  • Doxorubicin HCl (DOX)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, Cholesterol, and 2-HEP in a 6:3:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath maintained at 40-45°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Prepare a 2 mg/mL solution of Doxorubicin HCl in PBS (pH 7.4).

    • Warm the hydration medium (DOX solution) to 60°C (above the phase transition temperature of DPPC).

    • Add the warm hydration medium to the lipid film.

    • Hydrate the film by rotating the flask in the water bath at 60°C for 1 hour, without vacuum. This results in the formation of multilamellar vesicles (MLVs).[12]

  • Sizing by Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to 60°C.

    • Pass the MLV suspension through the extruder 11 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[11]

  • Purification:

    • Remove the unencapsulated DOX by dialyzing the liposomal suspension against PBS (pH 7.4) at 4°C for 24 hours, with frequent changes of the buffer. Alternatively, use size exclusion chromatography.[13]

    • Store the final liposomal suspension at 4°C.

G Liposome Preparation Workflow cluster_0 Film Formation cluster_1 Hydration & Sizing cluster_2 Purification & Analysis dissolve Dissolve Lipids & 2-HEP in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Drug Solution dry->hydrate Formation of MLVs extrude Extrusion through 100 nm Membrane hydrate->extrude purify Remove Unencapsulated Drug (Dialysis/SEC) extrude->purify Formation of LUVs characterize Physicochemical Characterization purify->characterize G Encapsulation Efficiency Determination cluster_purified Encapsulated Drug cluster_total Total Drug start Liposomal Suspension (Post-Hydration) split Separate? start->split purify Purify (Dialysis/SEC) split->purify Yes lyse_total Lyse Liposomes split->lyse_total No lyse_encap Lyse Liposomes purify->lyse_encap measure_encap Measure Drug Conc. (W_encapsulated) lyse_encap->measure_encap calc Calculate EE% measure_encap->calc measure_total Measure Drug Conc. (W_total) lyse_total->measure_total measure_total->calc G Hypothetical Cellular Uptake and Action cluster_0 Extracellular cluster_1 Cellular liposome HEP-Lipo-DOX membrane Cell Membrane liposome->membrane Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome release Drug Release (DOX) endosome->release Endosomal Escape nucleus Nucleus release->nucleus dna DNA Intercalation & Topoisomerase II Inhibition nucleus->dna apoptosis Apoptosis dna->apoptosis

References

Application Notes and Protocols for Evaluating the Efficacy of 2-Hydroxyethyl Palmitate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxyethyl palmitate is a fatty acid ester with potential applications in cosmetics and dermatology due to its properties as an emollient, thickener, and stabilizer.[1][] While direct extensive research on its cellular efficacy is emerging, related molecules such as methyl palmitate and N-(2-hydroxyethyl)hexadecanamide (palmitoylethanolamide) have demonstrated anti-inflammatory and bioactive properties.[3][4][5] Palmitic acid, a precursor, is known to influence inflammatory pathways like NF-κB.[6] This document provides detailed protocols for a panel of cell-based assays to investigate the potential cytotoxic, anti-inflammatory, and skin barrier-enhancing effects of this compound.

Assessment of Cytotoxicity using MTT Assay

Prior to evaluating the efficacy of this compound, it is crucial to determine its effect on cell viability to establish a non-toxic working concentration range. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[6]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture human keratinocytes (HaCaT) or murine macrophages (RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

    • Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control0.980.05100
10.970.0499
100.950.0697
250.880.0590
500.750.0776
1000.490.0450

Evaluation of Anti-Inflammatory Efficacy

Given the known anti-inflammatory properties of related palmitate esters[3], this protocol aims to assess the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

  • Inflammatory Stimulation:

    • Induce an inflammatory response by adding LPS (1 µg/mL) to the wells.

    • Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., dexamethasone, a known anti-inflammatory agent).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cytokine Quantification:

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Create a standard curve for each cytokine using the provided standards.

    • Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

Data Presentation:

TreatmentTNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Control50-30-
LPS + Vehicle1200015000
LPS + 1 µM 2-HEP108010135010
LPS + 10 µM 2-HEP7204090040
LPS + 25 µM 2-HEP4806060060
Dexamethasone2408030080

2-HEP: this compound

Hypothesized Anti-Inflammatory Signaling Pathway:

Palmitic acid has been shown to induce inflammation through the Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB pathway.[6] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HEP 2-Hydroxyethyl palmitate HEP->IKK Inhibits? Genes Inflammatory Gene Expression NFkB_nuc->Genes Activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Assessment of Skin Barrier Function Enhancement

As this compound is used in cosmetic formulations, it is pertinent to investigate its effects on the skin barrier. This can be assessed by measuring the expression of key structural proteins in human keratinocytes, such as filaggrin and loricrin, which are crucial for skin barrier integrity.[7]

Experimental Protocol: Quantification of Skin Barrier Proteins

  • Cell Culture and Treatment:

    • Culture HaCaT cells in 6-well plates until they reach 80-90% confluency.

    • Treat the cells with non-toxic concentrations of this compound for 48 hours. Include a vehicle control and a positive control (e.g., calcium chloride, which is known to promote keratinocyte differentiation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

    • Collect the cell lysates and determine the total protein concentration using a BCA protein assay kit.

  • Western Blot Analysis:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against filaggrin, loricrin, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

    • Express the results as a fold change relative to the vehicle control.

Data Presentation:

TreatmentFilaggrin Expression (Fold Change)Loricrin Expression (Fold Change)
Vehicle Control1.01.0
1 µM 2-HEP1.21.1
10 µM 2-HEP1.81.5
25 µM 2-HEP2.52.1
CaCl₂3.02.8

2-HEP: this compound

Experimental Workflow Diagrams:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells (e.g., HaCaT, RAW 264.7) B 24h Incubation (Cell Attachment) A->B C Treat with This compound (Various Concentrations) B->C D Incubate (24-48h) C->D E Perform Specific Assay (MTT, ELISA, Western Blot) D->E F Data Acquisition (Plate Reader, Imager) E->F G Data Analysis (% Viability, % Inhibition, Fold Change) F->G

Caption: General experimental workflow for cell-based assays.

G A Culture HaCaT Cells to Confluency B Treat with This compound A->B C Incubate for 48h B->C D Protein Extraction (Lysis) C->D E Western Blot for Filaggrin & Loricrin D->E F Densitometry Analysis E->F G Determine Fold Change in Protein Expression F->G

Caption: Workflow for assessing skin barrier protein expression.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyethyl palmitate is a fatty acid ester with applications in the cosmetic and pharmaceutical industries as an emollient, emulsifier, and thickening agent.[1] Its synthesis is primarily achieved through the esterification of palmitic acid with ethylene glycol. This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting, including reaction conditions, purification, and characterization, as well as a summary of relevant quantitative data.

Chemical Reaction

The synthesis of this compound involves the Fischer esterification of palmitic acid with ethylene glycol, typically catalyzed by an acid.

Reaction Scheme:

Palmitic Acid + Ethylene Glycol ⇌ this compound + Water

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4219-49-2[1]
Molecular Formula C₁₈H₃₆O₃[1]
Molecular Weight 300.48 g/mol [1]
Appearance White to off-white solid
Melting Point 48-52 °C
Boiling Point ~420 °C (predicted)
Solubility Soluble in chloroform, methanol; slightly soluble in water

Table 2: Summary of Reaction Conditions and Yields for Acid-Catalyzed Esterification

ParameterValue/ConditionNotes
Reactants Palmitic Acid, Ethylene Glycol
Molar Ratio (Palmitic Acid:Ethylene Glycol) 1:3An excess of ethylene glycol is used to drive the reaction towards the product.
Catalyst p-Toluene sulfonic acid (p-TSA)Other acid catalysts like sulfuric acid or acidic resins can also be used.
Catalyst Loading 0.5% by weight of palmitic acid
Reaction Temperature 180-190 °C
Reaction Time 10 hoursReaction progress can be monitored by TLC or GC.
Typical Conversion/Yield >90% conversionActual isolated yield may vary depending on purification efficiency.

Experimental Protocols

This section outlines the detailed methodology for the synthesis, work-up, and purification of this compound.

Materials and Equipment:

  • Palmitic acid (reagent grade)

  • Ethylene glycol (reagent grade)

  • p-Toluene sulfonic acid monohydrate (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane (for purification)

  • Ethyl acetate (for purification)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser (Dean-Stark trap if using toluene)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

  • TLC plates (silica gel) and developing chamber

  • GC-MS or NMR for product characterization

Synthesis Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add palmitic acid (e.g., 0.1 mol).

  • Addition of Reagents: Add ethylene glycol (0.3 mol) to the flask. The excess ethylene glycol serves as both a reactant and a solvent.

  • Catalyst Addition: Add p-toluene sulfonic acid (0.5% by weight of the palmitic acid).

  • Reaction: Heat the reaction mixture to 180-190 °C with continuous stirring. If using a Dean-Stark trap with toluene, the water formed during the reaction will be removed azeotropically, helping to drive the equilibrium towards the product.

  • Monitoring the Reaction: The reaction is typically run for 10 hours. The progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the palmitic acid spot indicates the completion of the reaction.

Work-up and Purification Procedure:

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

  • Aqueous Washes: Wash the organic layer with distilled water (2-3 times) to remove the excess ethylene glycol and any remaining salts. Finally, wash with brine to help break any emulsions and dry the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the organic solvent using a rotary evaporator to obtain the crude this compound.

  • Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel if higher purity is required.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ester.

    • ¹H NMR: Expect signals for the long alkyl chain of the palmitate, and characteristic peaks for the -OCH₂CH₂OH group.

    • ¹³C NMR: Expect a signal for the ester carbonyl carbon (~174 ppm) and signals for the carbons of the ethylene glycol moiety and the palmitate chain.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product (300.48 g/mol ) and to assess its purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum will show a characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹ and a broad O-H stretch from the hydroxyl group around 3300-3500 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Palmitic Acid + Ethylene Glycol Reaction Esterification (180-190 °C, 10h) Reactants->Reaction Catalyst p-TSA Catalyst->Reaction Neutralization Neutralization (NaHCO₃ wash) Reaction->Neutralization Extraction Aqueous Extraction (Water & Brine wash) Neutralization->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Further Purification (Recrystallization/ Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Final_Product Pure 2-Hydroxyethyl Palmitate Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Palmitic_Acid Palmitic Acid (Carboxylic Acid) Protonated_Carbonyl Protonated Carbonyl Palmitic_Acid->Protonated_Carbonyl Protonation Ethylene_Glycol Ethylene Glycol (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Ethylene_Glycol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Ethylene Glycol Product This compound (Ester) Tetrahedral_Intermediate->Product Proton Transfer & Elimination of Water Water Water Tetrahedral_Intermediate->Water Catalyst Acid Catalyst (H⁺) Product->Catalyst Regeneration Catalyst->Palmitic_Acid

Caption: Simplified reaction mechanism for acid-catalyzed esterification.

References

Application Notes and Protocols for Solubilizing 2-Hydroxyethyl Palmitate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl palmitate, an ester of palmitic acid, is a lipophilic compound with potential biological activities relevant to various research fields, including cosmetology and pharmacology. Due to its hydrophobic nature, solubilizing this compound in aqueous cell culture media presents a significant challenge. This document provides detailed protocols and application notes for the effective solubilization of this compound for in vitro cell culture experiments, ensuring its bioavailability and minimizing potential artifacts from the solubilization process itself. The methodologies are primarily based on established techniques for solubilizing long-chain fatty acids like palmitic acid, which is structurally similar to this compound.

Data Presentation

Table 1: Recommended Solvents for Stock Solutions
SolventTypical Stock ConcentrationFinal Concentration in MediaConsiderations
Dimethyl sulfoxide (DMSO)20-50 mM[1][2]< 0.5% (ideally ≤ 0.1% for sensitive cells)[2][3]Potential for cytotoxicity at higher concentrations.[4] A vehicle control is essential.
Ethanol (EtOH)50 mM or higher[1]< 0.05%[4]Can affect cell viability and should be avoided in cells that metabolize alcohol.[4]
Table 2: Preparation of this compound-BSA Complex
ParameterRecommended ValueNotes
Stock Solution
This compound50 mM in 100% Ethanol[5]Heat at 55-70°C to dissolve.[5]
BSA Solution
Concentration10% (w/v) Fatty Acid-Free BSA in serum-free media or PBS[5][6]Dissolve at 37°C with gentle mixing.[5]
Complexation
Molar Ratio (Fatty Acid:BSA)3:1 to 6:1[5]Higher ratios increase the concentration of unbound, potentially cytotoxic fatty acid.[7]
Incubation Temperature37°C[5][6]Avoid temperatures above 50°C to prevent BSA denaturation.[4]
Incubation Time30-60 minutes with gentle agitation[5]
Final Steps
Sterilization0.22 µm sterile filter[5]
StorageAliquot and store at -20°C[5][7]Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Solubilization using an Organic Solvent (DMSO)

This protocol is suitable for experiments where the use of Bovine Serum Albumin (BSA) is not desirable.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Warming block or water bath

Procedure:

  • Prepare a 50 mM Stock Solution:

    • Weigh the appropriate amount of this compound.

    • In a sterile tube, dissolve the this compound in 100% DMSO to a final concentration of 50 mM.[1]

    • Gently warm the solution at 37°C and vortex until fully dissolved.[1]

  • Dilution into Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.[3]

    • Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion.[3]

    • The final concentration of DMSO in the medium should be kept below 0.5%, and ideally at or below 0.1% for sensitive cell lines.[2][3]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Protocol 2: Solubilization by Complexing with Bovine Serum Albumin (BSA)

This is the most common and recommended method for delivering fatty acids to cells in culture, as BSA acts as a physiological carrier.[5]

Materials:

  • This compound

  • Ethanol (100%, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Sterile conical tubes and pipettes

  • Water bath or heating block

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 50 mM Stock Solution of this compound in Ethanol:

    • Weigh the appropriate amount of this compound.

    • In a sterile conical tube, dissolve the this compound in 100% ethanol to a final concentration of 50 mM.[5]

    • Warm the solution at 55-70°C for 10-15 minutes, vortexing periodically, to ensure complete dissolution.[5]

  • Prepare a 10% BSA Solution:

    • In a separate sterile conical tube, dissolve fatty acid-free BSA in the desired cell culture medium to a final concentration of 10% (w/v).[5]

    • Incubate the BSA solution at 37°C for at least 30 minutes, mixing gently by inversion to allow for complete dissolution. Do not vortex vigorously.[5]

  • Complex this compound with BSA:

    • While gently vortexing the 10% BSA solution at a medium speed, slowly add the 50 mM this compound/ethanol stock solution to the BSA solution to achieve the desired molar ratio (e.g., 3:1 to 6:1).[5]

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.[5]

  • Sterilization and Storage:

    • Sterilize the final this compound-BSA complex solution by passing it through a 0.22 µm sterile filter.[5]

    • Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

  • Application to Cells:

    • Thaw the solution and warm to 37°C before use.

    • Dilute the complexed solution to the desired final concentration in your cell culture medium.

    • A control with BSA and the equivalent amount of ethanol should be included in your experiments.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control hep This compound (solid) stock 50 mM Stock Solution hep->stock Dissolve solvent 100% DMSO or Ethanol solvent->stock working Final Working Solution stock->working Add dropwise while swirling medium Pre-warmed (37°C) Cell Culture Medium medium->working control_solvent Solvent vehicle Vehicle Control Solution control_solvent->vehicle control_medium Cell Culture Medium control_medium->vehicle

Caption: Workflow for Solubilizing this compound with an Organic Solvent.

G cluster_hep_stock Fatty Acid Stock cluster_bsa_prep BSA Preparation cluster_complexation Complexation cluster_final Final Steps hep This compound hep_stock 50 mM Stock Solution (Warm to 55-70°C) hep->hep_stock etoh 100% Ethanol etoh->hep_stock complex Incubate at 37°C for 30-60 min hep_stock->complex Slowly add to BSA solution bsa Fatty Acid-Free BSA bsa_solution 10% BSA Solution (Incubate at 37°C) bsa->bsa_solution media Serum-Free Medium media->bsa_solution bsa_solution->complex filter Sterile Filter (0.22 µm) complex->filter aliquot Aliquot and Store at -20°C filter->aliquot final_product This compound-BSA Complex aliquot->final_product

Caption: Workflow for Preparing this compound-BSA Complex.

Potential Signaling Pathways

While specific data for this compound is limited, based on its structural similarity to palmitic acid, it may influence similar cellular signaling pathways. Palmitic acid is a known signaling molecule that can modulate various cellular processes.[8]

Potential Targets for Investigation:

  • Inflammation and Immune Response: Palmitic acid can activate inflammatory pathways through Toll-like receptors (TLR2 and TLR4), leading to the activation of NF-κB and MAPK signaling.[8][9] N-(2-hydroxyethyl)hexadecanamide, a related compound, has been shown to down-modulate mast cell activation, suggesting anti-inflammatory properties, possibly via cannabinoid CB2 receptors.[10]

  • Metabolic Signaling: Palmitic acid can impair insulin signaling by affecting the PI3K/AKT pathway.[8] It can also induce fat accumulation in hepatocytes by activating C/EBPβ-mediated G0S2 expression.[11]

  • Cell Stress and Apoptosis: High concentrations of palmitic acid can induce endoplasmic reticulum (ER) stress and oxidative stress, leading to apoptosis.[4][12][13] This involves the activation of pathways such as JNK and the induction of pro-apoptotic proteins.[4][13]

  • Cell Survival Pathways: Conversely, related molecules like 2-hydroxyethyl methacrylate (HEMA) have been shown to modulate ERK and AKT survival pathways.[14]

G cluster_inflammation Inflammation cluster_metabolism Metabolism cluster_stress Cell Stress & Apoptosis This compound This compound TLR4 TLR4 This compound->TLR4 Potential Activation PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Potential Modulation ER_Stress ER Stress This compound->ER_Stress Potential Induction Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Potential Induction NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Insulin_Signaling Insulin Signaling PI3K_AKT->Insulin_Signaling Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Oxidative_Stress->Apoptosis

Caption: Potential Signaling Pathways Modulated by this compound.

Conclusion

The successful delivery of this compound to cells in culture is crucial for obtaining reliable and reproducible experimental results. The protocols outlined above, particularly the use of a BSA complex, provide a robust framework for achieving this. Researchers should always include appropriate vehicle controls to account for any effects of the solvent or BSA. Given the limited specific data on this compound, investigating its impact on key signaling pathways known to be affected by palmitic acid would be a valuable starting point for characterizing its biological activity.

References

Application Notes and Protocols: 2-Hydroxyethyl Palmitate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Hydroxyethyl Palmitate as a reference standard in analytical chemistry. It is intended for researchers, scientists, and professionals involved in drug development, quality control, and lipid analysis.

Introduction

This compound (CAS No. 4219-49-2), the ester of palmitic acid and ethylene glycol, is a fatty acid ester that finds applications in the cosmetic and personal care industries as an emulsifier, thickening agent, and surfactant. In the realm of analytical chemistry, its well-defined chemical structure and physical properties make it a suitable candidate for use as a reference standard. A reference standard is a highly purified compound used to calibrate analytical instruments, validate analytical methods, and quantify the amount of a substance in a sample.

The use of this compound as a reference standard is particularly relevant in:

  • Quality control of cosmetic and pharmaceutical products: To quantify its concentration in formulations.

  • Lipidomics research: As an internal standard for the quantification of other fatty acid esters or related lipids.

  • Metabolite identification: To confirm the presence of this compound in biological samples.

These application notes provide protocols for the quantification of this compound in a cosmetic cream matrix using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 4219-49-2
Molecular Formula C18H36O3
Molecular Weight 300.48 g/mol
Appearance White to off-white solid
Melting Point 51-54 °C
Boiling Point 410.9 °C at 760 mmHg
Solubility Slightly soluble in chloroform and methanol

Experimental Protocols

This protocol describes a method for the extraction and quantification of this compound from a cosmetic cream formulation using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1.1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Internal Standard (IS): 2-Hydroxyethyl stearate (or other suitable long-chain fatty acid ester not present in the sample)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Cosmetic cream sample

3.1.2. Sample Preparation and Extraction

  • Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add 10 mL of a chloroform:methanol (1:2, v/v) mixture to the centrifuge tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and dispersion of the cream.

    • Add 3.3 mL of chloroform and vortex for 30 seconds.

    • Add 3.3 mL of deionized water and vortex for 30 seconds.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to induce phase separation.

  • Collection of Organic Phase:

    • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean vial.

    • Pass the chloroform extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of hexane for GC-MS analysis.

3.1.3. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 104, 98 (for this compound) and corresponding ions for the IS

Note: The retention index for this compound on a non-polar column is reported to be around 2200-2214, which can be used for preliminary identification.

3.1.4. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in hexane, each containing the same concentration of the internal standard.

  • Inject the calibration standards and the prepared sample extracts into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample from the calibration curve.

This protocol provides an alternative method using HPLC-MS for the quantification of this compound, which is suitable for thermally labile compounds.

3.2.1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Internal Standard (IS): 2-Hydroxyethyl stearate (or other suitable long-chain fatty acid ester not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Cosmetic cream sample

3.2.2. Sample Preparation

The sample preparation and extraction procedure is the same as described in section 3.1.2. For HPLC-MS analysis, reconstitute the final dried extract in 1.0 mL of isopropanol.

3.2.3. HPLC-MS Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II LC System (or equivalent)
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient Elution Start with 60% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), positive mode
MS Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ for this compound and IS
Product Ions (m/z) To be determined by infusion of the standard

3.2.4. Calibration and Quantification

The calibration and quantification procedure is analogous to that described in section 3.1.4, using the peak area ratios obtained from the HPLC-MS analysis.

Data Presentation

The following tables represent typical data obtained during the validation of an analytical method using this compound as a reference standard.

Table 2: GC-MS Method Validation - Linearity

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.021
50.105
100.212
250.528
501.045
1002.103
Correlation Coefficient (r²) 0.9995

Table 3: HPLC-MS Method Validation - Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)RSD (%)Recovery (%)
54.95 ± 0.153.099.0
2525.4 ± 0.62.4101.6
7573.8 ± 1.82.498.4

Mandatory Visualizations

Application of 2-Hydroxyethyl Palmitate in Cosmetic Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl palmitate, more commonly known in scientific literature as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide that has garnered significant attention in cosmetic and dermatological research. Its multifaceted biological activities, including anti-inflammatory, skin barrier-restoring, and hydrating properties, make it a promising ingredient for a variety of skincare applications. This document provides detailed application notes and experimental protocols for researchers and scientists interested in investigating the efficacy of this compound in cosmetic science.

Core Functions and Mechanisms of Action

This compound primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism in the skin[1][2]. Its mechanisms of action include:

  • Anti-Inflammatory Effects: By activating PPAR-α, this compound can suppress the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2)[3]. It also modulates the activity of mast cells, key players in the inflammatory and allergic response, by inhibiting their degranulation and the release of inflammatory mediators like histamine[4][5].

  • Skin Barrier Enhancement: this compound contributes to the restoration and maintenance of a healthy skin barrier. Clinical studies have demonstrated its ability to improve skin hydration and reduce transepidermal water loss (TEWL), which are critical for a resilient skin barrier[1][2].

  • Soothing and Anti-Pruritic Effects: Through its anti-inflammatory and neuromodulatory actions, this compound can alleviate skin irritation and itching (pruritus), making it a valuable ingredient for sensitive and compromised skin conditions[6].

Quantitative Data from Clinical and In Vitro Studies

The following tables summarize quantitative data from key studies investigating the efficacy of topical this compound.

Table 1: Effects of Topical this compound on Skin Barrier Function in Asteatotic Eczema

ParameterTreatment Group (with PEA/AEA)Control Group (without PEA/AEA)DurationOutcomeSource
Skin Hydration (Corneometer Units - AU) Baseline: ~35Day 28: ~55Baseline: ~35Day 28: ~5028 DaysThe group using the emollient with PEA/AEA showed a greater improvement in skin surface capacitance (hydration) compared to the traditional emollient.[1][2]Yuan et al., 2014
Transepidermal Water Loss (TEWL - g/m²/h) Baseline: ~12Day 28: ~8Baseline: ~12Day 28: ~928 DaysBoth groups showed a significant decrease in TEWL, with no statistically significant difference between the two products.[1]Yuan et al., 2014

Note: The study by Yuan et al. used an emollient containing both N-palmitoylethanolamine (PEA) and N-acetylethanolamine (AEA).

Table 2: Clinical Efficacy of Topical this compound on Symptoms of Eczema

ParameterTreatment Group (Levagen+™)Comparator Group (Moisturizer)DurationOutcomeSource
Redness Score (SA-EASI) Significant reduction from baselineLess significant reduction4 WeeksLevagen+™ significantly reduced redness compared to the comparator cream.[7][8][9]Briskey et al., 2024
Dryness Score (SA-EASI) Significant reduction from baselineLess significant reduction4 WeeksLevagen+™ significantly reduced dryness compared to the comparator cream.[7][8][9]Briskey et al., 2024
Total POEM Score Significant reductionLess significant reduction4 WeeksLevagen+™ significantly reduced the total Patient-Oriented Eczema Measure score.[7][8]Briskey et al., 2024

Table 3: In Vitro Anti-Inflammatory and Mast Cell Stabilizing Effects of this compound

AssayCell TypeStimulantPEA ConcentrationOutcomeSource
Cytokine Release HaCaT keratinocytesLPS10 µMSignificant reduction in the expression of IL-6 and COX-2.[10]Chen et al., 2023
Mast Cell Degranulation (β-hexosaminidase release) RBL-2H3 mast cellsSubstance P0.1 - 10 µMDose-dependent inhibition of β-hexosaminidase release.[4][5]Cerrato et al., 2019

Experimental Protocols

In Vivo Assessment of Skin Barrier Function and Hydration

This protocol outlines a clinical methodology to assess the efficacy of a topical formulation containing this compound on skin hydration and barrier function.

1. Objective: To measure changes in skin surface hydration and transepidermal water loss (TEWL) following the application of a cosmetic formulation containing this compound.

2. Materials and Equipment:

  • Corneometer® CM 825 (for skin hydration)[11][12][13]

  • Tewameter® TM 300 (for TEWL)[14][15][16]

  • Test formulation with this compound (e.g., 1.5% concentration)[17]

  • Placebo/vehicle control formulation

  • Standardized skin cleansers

  • Climate-controlled room (20-22°C, 40-60% relative humidity)[7]

3. Study Population:

  • Healthy volunteers with clinically diagnosed dry skin or mild to moderate asteatotic eczema.[1]

  • Exclusion criteria: known allergies to cosmetic ingredients, active skin infections, use of topical or systemic anti-inflammatory drugs.

4. Procedure:

  • Acclimatization: Subjects rest in a climate-controlled room for at least 20-30 minutes before measurements.[7]

  • Baseline Measurements (Day 0):

    • Define test areas on the volar forearm or lower legs.

    • Measure baseline skin hydration (Corneometer) and TEWL (Tewameter) at each test site. Three measurements per site are taken and averaged.[14]

  • Product Application:

    • Subjects are randomized to apply the test formulation to one designated area and the control formulation to another, twice daily for 28 days. A standardized amount (e.g., 2 mg/cm²) should be applied.

  • Follow-up Measurements:

    • Repeat skin hydration and TEWL measurements at specified time points (e.g., Day 7, Day 14, Day 28).[1]

  • Data Analysis:

    • Calculate the mean and standard deviation for hydration and TEWL values at each time point.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the changes from baseline between the test and control groups.

G Experimental Workflow for Clinical Assessment cluster_0 Pre-Study cluster_1 Study Period cluster_2 Post-Study Recruitment Subject Recruitment (Dry Skin/Eczema) InformedConsent Informed Consent Recruitment->InformedConsent Washout Washout Period InformedConsent->Washout Baseline Baseline Measurement (D0) - Corneometer - Tewameter Washout->Baseline Randomization Randomization & Product Application (Test vs. Control) Baseline->Randomization FollowUp Follow-up Measurements (D7, D14, D28) Randomization->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion G PPAR-α Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Intracellular PEA This compound (PEA) PPARa PPAR-α PEA->PPARa Binds and Activates PPRE PPRE (PPAR Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR TargetGenes Target Gene Transcription PPRE->TargetGenes InflammatoryMediators ↓ Pro-inflammatory Mediators (e.g., IL-6, COX-2) TargetGenes->InflammatoryMediators BarrierProteins ↑ Skin Barrier Proteins TargetGenes->BarrierProteins

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Hydroxyethyl Palmitate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-Hydroxyethyl palmitate in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

Based on the chemical structure of this compound, an ester of palmitic acid and ethylene glycol, the primary degradation pathways are anticipated to be hydrolysis and oxidation.[1][2][3][4] Photodegradation can also occur, particularly under exposure to UV light.[5][6]

  • Hydrolysis: The ester bond in this compound is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions, leading to the formation of palmitic acid and ethylene glycol.[3][4]

  • Oxidation: While palmitic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, the ester can still undergo oxidation, especially in the presence of catalysts like metal ions, heat, or light.[1][2] This can lead to the formation of hydroperoxides and other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including cleavage of the ester bond and oxidation.[5][6]

Q2: What factors can influence the stability of this compound in solution?

Several factors can impact the stability of this compound solutions:

  • pH: Acidic or basic conditions can significantly accelerate the rate of hydrolysis.[3]

  • Temperature: Higher temperatures generally increase the rate of both hydrolysis and oxidation.[7]

  • Solvent: The choice of solvent can affect solubility and stability. While slightly soluble in chloroform and methanol, its stability in these and other solvents needs to be experimentally determined. Protic solvents may participate in degradation reactions.

  • Presence of Oxygen: Oxygen is a key component in oxidation reactions.[1]

  • Exposure to Light: UV and even visible light can promote photodegradation.[5][6][8]

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation.[9]

Q3: How can I improve the stability of my this compound solution?

Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Maintain the pH of aqueous solutions near neutral (pH 5.6-7.0) to minimize acid or base-catalyzed hydrolysis.[5] Use appropriate buffer systems if necessary.

  • Temperature Control: Store solutions at controlled room temperature or refrigerated, and avoid exposure to high temperatures.[7]

  • Use of Antioxidants: Incorporate antioxidants to inhibit oxidative degradation. Common choices for lipid-based systems include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherols (Vitamin E), and ascorbyl palmitate.[1][2][10]

  • Use of Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[9]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[5][8]

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.

Troubleshooting Guides

Issue: Precipitation or cloudiness observed in the solution over time.

Potential Cause Troubleshooting Step
Poor Solubility Confirm the solubility of this compound in the chosen solvent at the experimental concentration. Consider using a co-solvent system or a different solvent.
Degradation to Insoluble Products Palmitic acid, a potential hydrolysis product, has lower solubility in some solvents than the parent ester. Analyze the precipitate to identify its composition.
Temperature Fluctuation Ensure consistent storage temperature, as solubility can be temperature-dependent.

Issue: Loss of potency or inconsistent experimental results.

Potential Cause Troubleshooting Step
Chemical Degradation The concentration of this compound may be decreasing over time due to hydrolysis or oxidation.
Action: Implement a stability-indicating analytical method (e.g., HPLC) to track the concentration of the active ingredient over time.
Action: Review storage conditions (pH, temperature, light exposure) and implement stabilization strategies as outlined in the FAQs.
Interaction with other components Other components in the formulation could be reacting with this compound.
Action: Conduct compatibility studies with other excipients in the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12][13]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][14][15] A dark control should be kept under the same temperature conditions.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its degradation products.[16][17][18][19]

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a suitable wavelength (e.g., 210 nm), as this compound lacks a strong chromophore. Alternatively, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detector can be used for more sensitive detection.

    • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][17] The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent peak.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Chloroform~5
Methanol~2
Ethanol~3
Acetone~4
Isopropanol~3.5
Water<0.1

Note: This data is illustrative and should be experimentally verified.

Table 2: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationAssay of this compound (%)% DegradationMajor Degradation Products
0.1 M HCl24 hours at 60°C85.214.8Palmitic Acid, Ethylene Glycol
0.1 M NaOH4 hours at RT78.521.5Palmitic Acid, Ethylene Glycol
3% H₂O₂24 hours at RT92.17.9Oxidative byproducts
Heat (80°C)48 hours95.84.2Minor degradation products
Light (ICH Q1B)-90.39.7Photodegradation products

Note: This data is for illustrative purposes only.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Palmitic Acid + Ethylene Glycol A->B Hydrolysis (Acid/Base, Heat) C Oxidized Products (e.g., hydroperoxides) A->C Oxidation (Oxygen, Metal Ions, Light, Heat) D Photodegradation Products A->D Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for this compound.

G Workflow for Stability Testing A Prepare Solution of This compound B Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B D Conduct Long-Term Stability Study A->D C Develop & Validate Stability-Indicating HPLC Method B->C E Analyze Samples at Specific Timepoints C->E D->E F Evaluate Data & Determine Shelf-life E->F

Caption: General workflow for conducting a stability study.

References

Technical Support Center: Overcoming Solubility Issues of 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-Hydroxyethyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

A1: this compound, also known as ethylene glycol monopalmitate, is a hexadecanoate ester formed from palmitic acid and ethylene glycol.[1][2] Its long 16-carbon alkyl chain (palmitate group) makes the molecule highly lipophilic (fat-loving) and hydrophobic (water-repelling), leading to very low solubility in aqueous media.[1][3] It is classified as slightly soluble in organic solvents like chloroform and methanol.[4][5]

Q2: What is the reported aqueous solubility of this compound?

A2: The reported water solubility for this compound is approximately 1 mg/L at 20°C.[1] This low value necessitates the use of enhancement techniques for most experimental applications in aqueous systems.

Q3: What are the primary strategies to improve the aqueous solubility of lipophilic compounds like this compound?

A3: Key strategies focus on altering the formulation to make the hydrophobic molecule more compatible with water.[6] Common methods include:

  • Co-solvency: Blending water with a miscible organic solvent.[7][8]

  • Use of Surfactants: Employing agents that form micelles to encapsulate the compound.[9][10]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes.[11][12]

  • Nanoparticle Formulation: Encapsulating the compound within lipid- or polymer-based nanoparticles.[13]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization.[7][9]

Q4: Can heating the solution improve the solubility of this compound?

A4: Yes, for many solid solutes, increasing the temperature enhances solubility.[14] Given that this compound is a solid with a melting point of approximately 51°C, gentle heating can aid dissolution, especially when used in combination with other methods like co-solvents or surfactants.[1][15] However, stability at elevated temperatures should be considered.

Q5: Are there any safety precautions I should take when handling this compound and the solvents used for solubilization?

A5: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents or excipients used.[5] General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding dust formation.[5] When using organic solvents, be mindful of their flammability and toxicity.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem / Observation Potential Cause Troubleshooting Steps & Solutions
The compound is not dissolving at all in my aqueous buffer. Insufficient solubilizing power of the buffer.This compound has extremely low intrinsic water solubility.[1] A simple aqueous buffer is unlikely to be effective. Solution: You must employ a solubility enhancement technique. Start with the co-solvent method (see Protocol 1) or the surfactant method (see Protocol 2).
A precipitate forms after I add my stock solution (in organic solvent) to the aqueous media. The final concentration of the organic co-solvent is too low to maintain solubility.This is a common issue when diluting a concentrated stock. Solutions: 1. Increase the percentage of the co-solvent in the final aqueous medium.[8] 2. Prepare a more dilute stock solution to minimize the amount of organic solvent added. 3. Add the stock solution to the aqueous media slowly while vortexing or stirring vigorously to promote rapid dispersion.
My solution is cloudy or hazy. The compound has not fully dissolved and is present as a fine suspension, or the critical micelle concentration (CMC) of the surfactant has not been reached.Solutions: 1. If using a co-solvent: Gently warm the solution (e.g., to 37-40°C) and continue stirring. If cloudiness persists, the solubility limit may have been exceeded. 2. If using a surfactant: Ensure the surfactant concentration is above its CMC.[10] Try sonicating the mixture for a few minutes to aid micelle formation and encapsulation.[16]
The compound appears to dissolve initially but crashes out of solution over time. The solution is supersaturated and thermodynamically unstable.This can happen, especially after heating and then cooling. Solutions: 1. Reduce the final concentration of this compound to below its equilibrium solubility in your chosen solvent system. 2. Incorporate a stabilizing agent. For instance, in surfactant-based systems, co-formulating with hydrophilic polymers like HPMC or PVP can improve stability.[10] 3. For long-term stability, consider more robust formulations like cyclodextrin complexes (Protocol 3) or nanoparticles.[17]

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various solvent systems. These values are illustrative and should be confirmed experimentally for your specific conditions.

Solvent SystemTemperature (°C)Approximate SolubilityNotes
Deionized Water20~1 mg/L[1]Extremely low solubility.
Ethanol:PBS (pH 7.2) (1:2 v/v)25~0.25 mg/mL[18]Based on data for palmitic acid, a similar lipophilic molecule.
10% DMSO in Water251-5 mg/mLDMSO is a powerful co-solvent for lipophilic compounds.[18][19]
2% Polysorbate 80 in Water255-10 mg/mLA non-ionic surfactant forming micelles that encapsulate the compound.[10][20]
5% β-Cyclodextrin in Water252-8 mg/mLForms an inclusion complex, increasing apparent solubility.[11][12]

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent (DMSO)

This protocol is suitable for preparing stock solutions for in vitro assays where a small amount of organic solvent is tolerable.

  • Preparation of High-Concentration Stock Solution:

    • Weigh the desired amount of this compound solid.

    • Add pure, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high concentration (e.g., 50-100 mg/mL).

    • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect for any particulates.[19]

  • Preparation of Working Solution:

    • To prepare your final working solution, slowly add the DMSO stock solution to your aqueous buffer with vigorous stirring or vortexing.

    • Crucial Step: Do not add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation.

    • The final concentration of DMSO in your aqueous medium should ideally be kept low (e.g., <1% v/v) to avoid solvent effects in biological assays, but may need to be higher to maintain solubility.

Protocol 2: Solubilization Using a Surfactant (Polysorbate 80)

This method uses micellar solubilization and is common in pharmaceutical formulations.

  • Preparation of Surfactant Solution:

    • Prepare a solution of Polysorbate 80 (Tween 80) in your desired aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC), for example, 2-5% (w/v).[10]

  • Solubilization:

    • Add the weighed this compound powder directly to the surfactant solution.

    • Stir the mixture vigorously using a magnetic stirrer. Gentle heating (e.g., to 40-50°C) can be applied to accelerate dissolution.

    • Once a homogenous dispersion is achieved, sonicate the solution for 10-15 minutes to ensure efficient micellar encapsulation.[21]

    • Allow the solution to cool to room temperature. A clear or slightly opalescent solution should be obtained.

Protocol 3: Solubilization Using Cyclodextrin Complexation

This protocol creates an inclusion complex, which can enhance solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its higher solubility and lower toxicity compared to β-cyclodextrin.[22]

  • Preparation of Cyclodextrin Solution:

    • Dissolve HP-β-CD in the aqueous buffer to make a concentrated solution (e.g., 10-20% w/v).

  • Complexation (Kneading Method):

    • Place the weighed this compound in a mortar.

    • Add a small amount of the HP-β-CD solution to the powder to form a thick paste.

    • Knead the paste thoroughly for 30-60 minutes.[23]

    • Gradually add the remaining HP-β-CD solution while continuing to stir until the paste is fully dispersed.

    • Stir the final suspension overnight at room temperature to allow for equilibrium of complex formation.

    • The resulting suspension may need to be filtered or centrifuged to remove any non-complexed material, depending on the required clarity.

Visualizations

G cluster_start Start cluster_methods Solubilization Strategies cluster_outcome Outcome Start Insoluble 2-Hydroxyethyl Palmitate in Aqueous Buffer CoSolvent Method 1: Co-Solvency (e.g., DMSO, Ethanol) Start->CoSolvent Choose Method Surfactant Method 2: Surfactants (e.g., Polysorbate 80) Start->Surfactant Choose Method Cyclodextrin Method 3: Cyclodextrins (e.g., HP-β-CD) Start->Cyclodextrin Choose Method Outcome Clear, Solubilized Solution for Experimental Use CoSolvent->Outcome Results in molecular dispersion Surfactant->Outcome Results in micellar encapsulation Cyclodextrin->Outcome Results in inclusion complex

G cluster_prep Preparation cluster_process Process cluster_final Final Product A Weigh 2-Hydroxyethyl Palmitate (2-HP) Solid C Add 2-HP to Surfactant Solution A->C B Prepare Surfactant Solution (e.g., 2% Polysorbate 80) in Aqueous Buffer B->C D Stir Vigorously (Optional: Heat to 40-50°C) C->D E Sonicate for 10-15 min to Promote Micelle Formation D->E F Cool to Room Temperature E->F G Clear Micellar Solution of 2-HP F->G

References

Technical Support Center: 2-Hydroxyethyl Palmitate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-hydroxyethyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the direct esterification of palmitic acid with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to increase the reaction rate. The reaction is reversible, so water is usually removed as it is formed to drive the equilibrium towards the product.

Q2: What are the potential side products in this synthesis?

A2: The primary side product of concern is the di-ester, ethylene glycol dipalmitate, which forms when both hydroxyl groups of ethylene glycol react with palmitic acid. Unreacted starting materials, palmitic acid and ethylene glycol, will also be present in the crude product.

Q3: My reaction yield is very low. What are the common causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The esterification may not have reached equilibrium or completion.

  • Water inhibition: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants.

  • Suboptimal temperature: The reaction temperature may be too low for an efficient reaction rate.

  • Insufficient catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction.

  • Loss during workup: The product may be lost during the extraction and washing steps of the purification process.

Q4: How can I effectively purify the crude this compound?

A4: A combination of techniques is often used. After an initial aqueous workup to remove the catalyst and excess ethylene glycol, recrystallization is a common and effective method for purifying the solid product. For higher purity, column chromatography using silica gel can be employed to separate the desired mono-ester from unreacted palmitic acid and the di-ester byproduct.

Q5: What analytical techniques are suitable for confirming the purity and identity of this compound?

A5: Thin-Layer Chromatography (TLC) is a quick method to assess the progress of the reaction and the purity of the final product. For structural confirmation and more rigorous purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine purity and identify any residual impurities.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (as indicated by TLC) Inefficient water removal is hindering the forward reaction.Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure all reagents and glassware are dry before starting the reaction.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. For p-toluenesulfonic acid catalysis, temperatures around 80-95°C are often effective.[1]
Catalyst has lost activity or is present in an insufficient amount.Use fresh catalyst. Increase the catalyst loading, for example, to 3% by weight of the reactants.[1]
Significant amount of starting material recovered after workup Reaction equilibrium favors reactants.Use an excess of one reactant, typically the less expensive one (ethylene glycol), to shift the equilibrium towards the product. A molar ratio of 1:2 to 1:4 of palmitic acid to ethylene glycol can be effective.[2]
Low product recovery after purification Product is lost during aqueous washing steps due to emulsion formation.Break up emulsions by adding brine (saturated NaCl solution) during the workup.
Product is too soluble in the recrystallization solvent.Choose a recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Test various solvents like ethanol, acetone, or hexane-ethyl acetate mixtures.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of di-ester byproduct (ethylene glycol dipalmitate) High reaction temperature or prolonged reaction time.Optimize the reaction conditions to favor mono-ester formation. Using a molar excess of ethylene glycol can also help minimize the formation of the di-ester.
Ineffective purification.Purify the crude product using column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate) can effectively separate the mono-ester from the di-ester.
Presence of unreacted palmitic acid Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC.
Ineffective purification.The crude product can be washed with a mild base (e.g., a dilute sodium bicarbonate solution) to remove unreacted palmitic acid. Be cautious, as this can sometimes lead to hydrolysis of the ester product. Recrystallization or column chromatography are also effective.
Product is an oily or waxy solid instead of a crystalline powder Presence of impurities.Further purify the product using the methods described above. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • Palmitic Acid

  • Ethylene Glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add palmitic acid (1 molar equivalent), ethylene glycol (3 molar equivalents), p-toluenesulfonic acid (0.05 molar equivalents), and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate mobile phase). The reaction is typically complete when the palmitic acid spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an acetone/hexane mixture).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Palmitic Acid + Ethylene Glycol catalysis Add p-TSA and Toluene reactants->catalysis reflux Heat to Reflux with Dean-Stark Trap catalysis->reflux monitoring Monitor by TLC reflux->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute with Ethyl Acetate & Wash cooling->extraction drying Dry with MgSO4 & Concentrate extraction->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography pure_product Pure this compound chromatography->pure_product crude_product->recrystallization

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield cluster_reaction_issue Reaction Issues cluster_workup_issue Workup/Purification Issues start Low Yield of this compound check_tlc Check TLC of Crude Product start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting Material Present complete_reaction Reaction Complete check_tlc->complete_reaction No Starting Material water Inefficient Water Removal? incomplete_reaction->water Yes time_temp Insufficient Time/Temp? incomplete_reaction->time_temp No Use Dean-Stark Use Dean-Stark water->Use Dean-Stark Dry Reagents Dry Reagents water->Dry Reagents catalyst Catalyst Issue? time_temp->catalyst No Increase Time/Temp Increase Time/Temp time_temp->Increase Time/Temp Yes Use Fresh Catalyst Use Fresh Catalyst catalyst->Use Fresh Catalyst Yes Increase Loading Increase Loading catalyst->Increase Loading Yes emulsion Emulsion during Wash? complete_reaction->emulsion recrystallization_loss Loss during Recrystallization? emulsion->recrystallization_loss No Add Brine Add Brine emulsion->Add Brine Yes Change Solvent Change Solvent recrystallization_loss->Change Solvent Yes Cool Slowly Cool Slowly recrystallization_loss->Cool Slowly Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Signaling_Pathway Esterification of Palmitic Acid cluster_reactants Reactants cluster_products Products palmitic_acid Palmitic Acid equilibrium palmitic_acid->equilibrium ethylene_glycol Ethylene Glycol ethylene_glycol->equilibrium product This compound water Water catalyst H+ (Acid Catalyst) catalyst->equilibrium Speeds up reaction equilibrium->product equilibrium->water

Caption: The reversible reaction for the synthesis of this compound.

References

Technical Support Center: Storage and Handling of 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Hydroxyethyl palmitate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

A1: this compound is the ester of palmitic acid and ethylene glycol. In research and development, it is often used as an emulsifier, emollient, and stabilizer in various formulations, including topical creams, lotions, and other drug delivery systems. Its amphiphilic nature allows it to stabilize oil-in-water emulsions.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding palmitic acid and ethylene glycol.

  • Oxidation: The palmitate (fatty acid) portion of the molecule can undergo oxidation, particularly if exposed to heat, light, or metal ions. This can lead to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids, which can alter the properties and safety of the final product.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

Q4: How can I tell if my this compound has degraded?

A4: Signs of degradation can include a change in physical appearance (e.g., color change, phase separation), a change in odor, or a decrease in pH of the formulation. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify degradation products like free palmitic acid.

Q5: Can I use antioxidants to improve the stability of this compound?

A5: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Common antioxidants used in lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). The choice and concentration of the antioxidant should be optimized for the specific formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Formulation pH (Decrease) Hydrolysis: Degradation of this compound into palmitic acid.1. Storage Conditions: Ensure the product is stored in a tightly sealed container at the recommended cool and dry conditions to minimize exposure to moisture. 2. Formulation Check: Evaluate the water activity of your formulation. Consider using humectants that can bind free water. 3. pH Adjustment: If appropriate for your application, buffer the formulation to a pH that minimizes ester hydrolysis (typically slightly acidic to neutral).
Development of an Off-Odor Oxidation: Formation of volatile oxidation byproducts (aldehydes, ketones).1. Protect from Light and Air: Store in an amber or opaque container and consider flushing the headspace with an inert gas like nitrogen before sealing. 2. Antioxidant Addition: Incorporate a suitable antioxidant into your formulation. 3. Metal Contamination: Use high-purity ingredients and avoid contact with reactive metals that can catalyze oxidation.
Phase Separation or Change in Viscosity Degradation of the Emulsifier: Both hydrolysis and oxidation can alter the emulsifying properties of this compound.1. Stability Testing: Conduct accelerated stability studies to determine the shelf-life of your formulation under different conditions. 2. Co-emulsifier: Consider the addition of a more stable co-emulsifier to improve the overall stability of the emulsion.
Inconsistent Experimental Results Variability in Material Quality: The purity and initial degradation state of this compound can vary between batches.1. Certificate of Analysis: Always review the Certificate of Analysis for each batch. 2. Purity Check: Perform an initial purity assessment using techniques like GC-MS or HPLC before use in critical experiments.

Quantitative Data on Ester Degradation

Table 1: Example of Isopropyl Myristate Degradation in an Anti-Aging Cream under Accelerated Stability Testing (40°C) [1]

Time (Months)Average Remaining Isopropyl Myristate (%)
0100.00
199.20
298.26
397.15

Note: This data is for illustrative purposes to show a typical degradation profile of a similar ester and should not be taken as absolute values for this compound.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare several identical samples of the this compound formulation.

2. Stress Conditions:

  • Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to the sample.

  • Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to the sample.

  • Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample.

  • Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Photostability: Expose samples to controlled UV and visible light in a photostability chamber.

3. Time Points:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

4. Analysis:

  • At each time point, analyze the samples using a validated stability-indicating method, such as HPLC or GC-MS, to quantify the amount of remaining this compound and identify and quantify major degradation products.

Protocol 2: Quantification of Hydrolysis by GC-MS

This protocol describes the quantification of palmitic acid, a primary hydrolysis product of this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the stored this compound sample.

  • Dissolve the sample in a suitable organic solvent (e.g., chloroform).

2. Derivatization:

  • To improve the volatility of palmitic acid for GC analysis, perform a derivatization step. A common method is methylation to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or by silylation to form trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Use a suitable GC column for separating fatty acid derivatives (e.g., a polar capillary column).

  • Set the mass spectrometer to scan for characteristic ions of the derivatized palmitic acid.

4. Quantification:

  • Prepare a calibration curve using known concentrations of derivatized palmitic acid standard.

  • Quantify the amount of palmitic acid in the sample by comparing its peak area to the calibration curve.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation HEP This compound PA Palmitic Acid HEP->PA H₂O (Acid/Base) EG Ethylene Glycol HEP->EG H₂O (Acid/Base) Ald Aldehydes HEP->Ald O₂ (Heat/Light/Metals) Ket Ketones HEP->Ket O₂ (Heat/Light/Metals) SCA Smaller Carboxylic Acids HEP->SCA O₂ (Heat/Light/Metals)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Formulation Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sampling Sample at Time Points Stress->Sampling Extraction Solvent Extraction Sampling->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Instrument HPLC or GC-MS Analysis Derivatization->Instrument Quantify Quantify Degradants Instrument->Quantify Kinetics Determine Degradation Rate Quantify->Kinetics ShelfLife Predict Shelf-Life Kinetics->ShelfLife

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Optimizing 2-Hydroxyethyl Palmitate (Palmitoylethanolamide - PEA) Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl palmitate (PEA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEA) and what is its primary mechanism of action in vitro?

A1: this compound, more commonly known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[1] In cell-based assays, its primary mechanism of action is anti-inflammatory and neuroprotective.[2][3] This is mainly achieved through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that modulates the transcription of pro-inflammatory genes.[4][[“]][6] PEA can also indirectly influence the endocannabinoid system by potentiating the effects of endogenous cannabinoids, a phenomenon known as the "entourage effect".[7][[“]]

Q2: What is a typical effective concentration range for PEA in in vitro experiments?

A2: The effective concentration of PEA can vary significantly depending on the cell type and the specific biological endpoint being measured. However, a general effective range is between 1 µM and 100 µM.[9] For activation of its primary target, PPAR-α, the EC50 value is approximately 3.1 µM.[9] In studies involving microglia, concentrations up to 100 µM have been used to effectively reduce lipopolysaccharide (LPS)-induced inflammation.[9] For inhibition of mast cell degranulation, concentrations as low as 10 µM have demonstrated significant effects.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is PEA cytotoxic at high concentrations?

A3: PEA is generally considered non-toxic at its effective concentrations.[9] However, some studies have reported a decrease in cell viability at very high concentrations, sometimes above 50-100 µM, depending on the cell line.[9] Many other studies show no significant cytotoxicity even at 100 µM.[9] It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, for your specific cell line and experimental conditions to rule out any confounding effects of toxicity on your results.

Q4: I am observing a precipitate in my cell culture medium after adding PEA. What could be the cause and how can I solve it?

A4: PEA has poor aqueous solubility, which can lead to precipitation in cell culture medium.[9] The use of ultramicronized PEA (um-PEA) can enhance its dispersion and bioavailability in cell culture.[10][11] When preparing solutions, ensure the PEA is fully dissolved in a suitable solvent like DMSO at a high concentration before diluting it into the culture medium.[12] When diluting, mix vigorously and avoid adding the concentrated stock directly to cold medium.[9] The presence of serum in the medium can also help to solubilize PEA.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of PEA Treatment

  • Potential Cause: Poor solubility and bioavailability of PEA.

    • Solution: Use ultramicronized PEA for better dispersion.[10][11] Prepare a concentrated stock solution in DMSO and ensure it is fully dissolved before diluting into pre-warmed cell culture medium with vigorous mixing.[9][12]

  • Potential Cause: Incorrect concentration range for the specific cell type and assay.

    • Solution: Perform a dose-response experiment to determine the optimal effective concentration, typically between 1 µM and 100 µM.[9]

  • Potential Cause: Low or absent expression of PEA's target receptors (e.g., PPAR-α) in the cell line.

    • Solution: Confirm the expression of target receptors in your cell line using methods like qPCR or Western blotting.[9]

  • Potential Cause: Degradation of PEA in the culture medium over long incubation periods.

    • Solution: For long-term experiments, consider replenishing the medium with fresh PEA at regular intervals.

Issue 2: Observed Cytotoxicity at Expected Non-Toxic Concentrations

  • Potential Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically ≤0.5%.[12] Run a vehicle control with the same solvent concentration to assess its effect on cell viability.

  • Potential Cause: Cell line hypersensitivity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) across a wide range of PEA concentrations to determine the specific toxicity threshold for your cell line.[9]

  • Potential Cause: Interaction with other components in the cell culture medium.

    • Solution: Use a defined, serum-free medium if possible, or delipidated serum to have better control over the experimental conditions.

Quantitative Data Summary

Table 1: Effective Concentrations of PEA in Various In Vitro Assays

Cell Type/ModelAssayEffective ConcentrationReference
Microglia (BV-2)Inhibition of LPS-induced pro-inflammatory cytokine production1, 10, 20 µM[10]
Mast Cells (RBL-2H3)Inhibition of Substance P-induced degranulation10 µM[9]
GeneralPPAR-α ActivationEC50 ≈ 3.1 µM[9]
Neuronal (SH-SY5Y), Glial (C6, BV-2, Mo3.13)Cell Viability (MTT Assay)1, 3, 10 µM (no cytotoxicity observed)[13]

Table 2: Cytotoxicity of PEA in Different Cell Lines

Cell LineAssayConcentration RangeObservationReference
VariousMTT, LDH> 50-100 µMPotential decrease in cell viability in some cell lines[9]
SH-SY5Y, C6, BV-2, Mo3.13MTT1, 3, 10 µMNo significant cell mortality[13]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the effect of PEA on cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound (PEA) stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • PEA Treatment: Treat the cells with various concentrations of PEA (e.g., 1, 3, 10, 30, 100 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (medium with the same concentration of solvent used for PEA).[9]

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Anti-inflammatory Activity Assessment by Cytokine ELISA

This protocol measures the effect of PEA on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • 24-well tissue culture plates

  • Murine microglial cells (e.g., BV-2)

  • Complete cell culture medium

  • This compound (PEA) stock solution

  • Lipopolysaccharide (LPS)

  • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed BV-2 microglial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • PEA Pre-treatment: Replace the medium with fresh serum-free medium. Pre-treat the cells with various concentrations of PEA (e.g., 1, 10, 20 µM) or vehicle for 2 hours.[10]

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.[10]

  • Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove cellular debris.[10]

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.[10]

  • Data Analysis: Quantify the cytokine concentration based on a standard curve and compare the levels between different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

PEA_Signaling_Pathway PEA This compound (PEA) PPARa PPAR-α PEA->PPARa Activates NFkB_Pathway NF-κB Pathway PEA->NFkB_Pathway Nucleus Nucleus PPARa->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->ProInflammatory_Genes Inhibits Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation IkBa_Degradation IκBα Degradation NFkB_Pathway->IkBa_Degradation p65_Translocation p65 Translocation IkBa_Degradation->p65_Translocation p65_Translocation->Nucleus Experimental_Workflow_Viability Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Adhere Adhere Overnight Seed_Cells->Adhere Treat Treat with PEA (Dose-response) Adhere->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (% Viability) Read->Analyze End End Analyze->End Troubleshooting_Logic Problem { Problem | Inconsistent or No Effect} Cause1 Potential Cause Poor Solubility Problem:p->Cause1:c1 Cause2 Potential Cause Incorrect Concentration Problem:p->Cause2:c2 Cause3 Potential Cause Low Target Expression Problem:p->Cause3:c3 Solution1 {Solution | Use um-PEA, Optimize Dissolving} Cause1:s1->Solution1:s1 Solution2 {Solution | Perform Dose-Response} Cause2:s2->Solution2:s2 Solution3 {Solution | Verify Receptor Expression} Cause3:s3->Solution3:s3

References

Technical Support Center: GC-MS Analysis of 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Hydroxyethyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the GC-MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of this compound, which is often extracted from complex biological samples like plasma or tissue, these effects can lead to inaccurate quantification.[2] For instance, matrix components can interact with the analyte in the GC inlet, leading to signal enhancement by protecting it from thermal degradation, or cause signal suppression in the MS ion source by competing for ionization.[2][3] This variability can compromise the accuracy, reproducibility, and sensitivity of the analysis.[4]

Q2: My peak area for this compound is significantly lower in plasma samples compared to my solvent-based standards. What could be the cause?

A2: This issue, known as signal suppression, is a common manifestation of matrix effects. It can occur when co-eluting endogenous compounds from the plasma interfere with the ionization of the target analyte in the MS source.[1][5] Another possibility is the degradation of the analyte in the GC inlet, which can be exacerbated by active sites.[6][7] To confirm if matrix effects are the cause, a post-extraction spike experiment is recommended.

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The post-extraction addition method is a reliable way to quantify matrix effects.[4][8] This involves comparing the signal response of an analyte in a pure solvent standard to the response of the same amount of analyte spiked into a blank matrix extract (a sample processed through the entire extraction procedure but containing no analyte). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100%

A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: Robust lipid extraction techniques are essential to purify samples before GC-MS analysis.[9] Common and effective methods include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For endocannabinoid-like compounds, extraction with solvents like toluene or a mixture of ethyl acetate and n-hexane has proven effective in yielding high recovery and reducing matrix effects.[9][10]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. Reverse-phase SPE methods are particularly effective in reducing matrix effects for lipid analyses.[9]

Q5: I'm observing peak tailing for my this compound standard. What are the common causes and solutions?

A5: Peak tailing in GC analysis can result from several factors, including active sites in the injector liner or column, which can interact with the hydroxyl group of the analyte.[7][11] Other causes include improper column installation or contamination.[6]

  • Solution: Derivatization, such as silylation, is a highly effective strategy. This process converts the polar hydroxyl group into a less polar and more volatile silyl ether, which improves peak shape and thermal stability.[12][13] Additionally, regularly replacing the inlet liner and trimming the front end of the column can help eliminate active sites.[11]

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent Retention Times 1. Leak in the GC system. 2. Column degradation. 3. Inconsistent oven temperature profile. 4. Matrix overload affecting chromatography.[14]1. Perform a leak check of the injector, detector, and gas lines.[15] 2. Condition the column or trim the first few centimeters. If the problem persists, replace the column.[7] 3. Verify the oven temperature program and ensure it is functioning correctly. 4. Dilute the sample extract or improve the sample cleanup procedure.
Poor Peak Shape (Fronting or Tailing) 1. Column overload. 2. Active sites in the inlet or column.[11] 3. Incompatible solvent for sample reconstitution. 4. Improper column installation.[6]1. Reduce the injection volume or dilute the sample.[6] 2. Use a deactivated inlet liner or perform derivatization (e.g., silylation).[13] 3. Reconstitute the final extract in a solvent compatible with the GC phase. 4. Reinstall the column according to the manufacturer's instructions.
Low Signal Intensity / Poor Sensitivity 1. Signal suppression due to matrix effects.[5] 2. Analyte degradation in the injector.[6] 3. Dirty MS ion source.[16] 4. Sub-optimal derivatization.1. Improve sample cleanup using SPE or LLE.[9] Use matrix-matched standards for calibration.[17] 2. Optimize injector temperature. Consider using analyte protectants or derivatization.[2][3] 3. Clean the ion source, lens, and quadrupole according to the instrument manual.[16] 4. Optimize derivatization reaction conditions (reagent volume, temperature, time).
"Ghost" Peaks or High Background Noise 1. Contamination from previous injections (carryover).[18] 2. Contaminated carrier gas or solvents.[19] 3. Column bleed. 4. Septum bleed.1. Run solvent blanks between samples. Clean the injector and syringe.[7] 2. Use high-purity gases and solvents. Ensure gas traps are functional.[19] 3. Condition the column at its maximum recommended temperature. 4. Use high-quality septa and replace them regularly.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted for the extraction of endocannabinoid-like lipids from plasma samples.[10]

  • Sample Preparation: To 500 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound).

  • Protein Precipitation & Extraction: Add 1.5 mL of ice-cold ethyl acetate/n-hexane (9:1, v/v). Vortex vigorously for 2 minutes at 4°C.

  • Phase Separation: Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 37°C.[9][10]

  • Derivatization (Silylation): To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS). Cap the vial tightly and heat at 70°C for 60 minutes.[13]

  • Reconstitution: After cooling, the sample can be directly injected or reconstituted in a suitable solvent like hexane if further dilution is needed.[13]

Protocol 2: Post-Extraction Spike for Matrix Effect Assessment

This protocol allows for the quantitative evaluation of matrix effects.[8]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final injection solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank plasma sample (known to be free of the analyte) through the complete LLE and derivatization protocol (Protocol 1).

    • Set C (Spiked Matrix Extract): Take a processed blank matrix extract (from Set B, before the final reconstitution step) and spike it with the same amount of this compound as in Set A. Then, perform the derivatization.

  • GC-MS Analysis: Analyze all three sets of samples under the same GC-MS conditions.

  • Calculation: Calculate the matrix effect using the peak areas obtained:

    • Matrix Effect (%) = [ (Peak Area of Set C - Peak Area of Set B) / Peak Area of Set A ] x 100%

Visual Logic and Workflows

Matrix_Effect_Troubleshooting start Inaccurate Quantification or Poor Reproducibility check_is Check Internal Standard (IS) Response start->check_is is_ok Is IS Response Consistent? check_is->is_ok matrix_effect Suspect Matrix Effect is_ok->matrix_effect  Yes is_issue Troubleshoot IS Addition, Extraction Loss, or System Stability is_ok->is_issue  No perform_pes Perform Post-Extraction Spike Experiment matrix_effect->perform_pes eval_me Evaluate Matrix Effect (ME) perform_pes->eval_me me_sig Significant ME (<80% or >120%) eval_me->me_sig  Yes me_none No Significant ME eval_me->me_none  No optimize_prep Optimize Sample Prep (e.g., SPE, different LLE) me_sig->optimize_prep use_mmc Use Matrix-Matched Calibration me_sig->use_mmc check_other Investigate Other Issues: - GC Inlet Activity - Column Degradation - MS Source Contamination me_none->check_other

Caption: Troubleshooting workflow for identifying and addressing matrix effects.

Sample_Prep_Workflow cluster_sample Sample Collection & Prep cluster_extraction Extraction cluster_analysis Analysis s1 Plasma Sample s2 Add Internal Standard s1->s2 e1 LLE with Solvent s2->e1 e2 Centrifuge e1->e2 e3 Collect Organic Layer e2->e3 e4 Evaporate to Dryness e3->e4 a1 Derivatization (Silylation) e4->a1 a2 GC-MS Injection a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Technical Support Center: Purification of 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Hydroxyethyl Palmitate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Purified this compound

Q: We are experiencing a significant loss of product during the purification process, resulting in a low final yield. What are the potential causes and how can we improve the yield?

A: Low yield is a common challenge in the purification of long-chain fatty acid esters. Several factors throughout the experimental workflow can contribute to this issue. Below is a summary of potential causes and solutions.

Potential CauseRecommended Solution
Incomplete Reaction Ensure the esterification reaction between palmitic acid and ethylene glycol goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Loss during Extraction During the workup, ensure complete phase separation in the separatory funnel. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) will maximize the recovery of the ester from the aqueous phase.
Product Loss during Washing When washing the organic layer to remove unreacted starting materials, use a minimal amount of wash solution (e.g., saturated sodium bicarbonate, brine) to avoid partitioning of the product back into the aqueous phase.
Suboptimal Crystallization Conditions The choice of solvent and cooling rate are critical for maximizing crystal formation. If the product is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvent systems (e.g., ethanol, acetone, hexane/ethyl acetate mixtures). Ensure slow cooling to allow for the formation of larger crystals that are easier to filter.
Product Loss During Filtration Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. Ensure a complete transfer of the crystal slurry to the filtration apparatus and wash the crystals with a minimal amount of cold solvent.

Issue 2: Presence of Impurities in the Purified Product

Q: Our analytical results (TLC, GC-MS) show the presence of impurities in our purified this compound. What are the likely impurities and how can we remove them?

A: The most common impurities in crude this compound originate from the starting materials and side reactions during synthesis.

Common ImpurityIdentificationRecommended Purification Method
Palmitic Acid Appears as a separate spot on TLC (often streaky). Can be identified by GC-MS.Wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize and remove the acidic impurity.
Ethylene Glycol Highly polar and water-soluble.Wash the crude product with water or brine during the extraction workup.
Ethylene Glycol Dipalmitate Less polar than the monoester. Appears as a separate, less polar spot on TLC.Recrystallization can be effective if the solubility difference is significant. Column chromatography on silica gel is a reliable method for separating the mono- and di-esters.

Issue 3: Oily or Waxy Product Instead of Crystalline Solid

Q: After purification, our this compound is an oily or waxy solid rather than the expected crystalline powder. What could be the cause?

A: The physical state of the final product is a good indicator of its purity. An oily or waxy consistency often suggests the presence of impurities that disrupt the crystal lattice.

Potential CauseRecommended Solution
Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent from the crystallization or chromatography process.
Presence of Impurities Unreacted starting materials or byproducts can act as impurities that lower the melting point and prevent proper crystallization. Re-purify the product using column chromatography followed by recrystallization.
Rapid Crystallization Cooling the crystallization solution too quickly can lead to the formation of an amorphous solid or very small crystals that appear waxy. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities, provided a suitable solvent is found. Column chromatography offers higher resolution and is particularly effective for separating the desired monoester from the di-ester byproduct and other closely related impurities.

Q2: What is a suitable solvent for the recrystallization of this compound?

The choice of solvent is critical for successful recrystallization. Based on the structure of this compound (a long-chain ester with a hydroxyl group), suitable solvents could include ethanol, acetone, or a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

Q3: How can I monitor the purity of this compound during the purification process?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of this compound from its common impurities. The final purity should be confirmed by more quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Q4: What are the expected Rf values for this compound and its common impurities on a TLC plate?

The Rf values will depend on the specific mobile phase used. However, a general trend can be expected on a silica gel plate with a hexane/ethyl acetate mobile phase:

  • Ethylene Glycol Dipalmitate (di-ester): Highest Rf (least polar)

  • This compound (mono-ester): Intermediate Rf

  • Palmitic Acid: Lower Rf (can streak)

  • Ethylene Glycol: Lowest Rf (highly polar, may remain at the baseline)

Q5: Are there any specific challenges related to the hydroxyl group during purification?

The free hydroxyl group in this compound makes the molecule more polar than its di-ester counterpart. This polarity can sometimes lead to tailing on silica gel chromatography. Using a small percentage of a more polar solvent (like methanol) in the mobile phase can help to mitigate this issue.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture to boiling with stirring.

  • Gradually add more hot ethanol until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from unreacted starting materials and the di-ester byproduct.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel in hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Load the sample: Carefully load the sample onto the top of the silica gel bed.

  • Elute the column: Start the elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions: Collect fractions in test tubes.

  • Monitor the separation: Monitor the fractions by TLC to identify the fractions containing the pure this compound.

  • Increase polarity: Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the more polar this compound.

  • Combine and evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol) 859570Simple, cost-effectiveLower purity, potential for significant loss in mother liquor
Column Chromatography 85>9860High purity, good separation of byproductsTime-consuming, requires larger solvent volumes

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis s1 Palmitic Acid + Ethylene Glycol s2 Esterification Reaction s1->s2 w1 Liquid-Liquid Extraction s2->w1 w2 Washing (NaHCO3, Brine) w1->w2 w3 Drying (Na2SO4) w2->w3 p1 Crude this compound w3->p1 p2 Recrystallization p1->p2 p3 Column Chromatography p1->p3 a1 Purified Product p2->a1 p3->a1 a2 TLC a1->a2 a3 GC-MS / HPLC a1->a3

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impurities Present cluster_physical Oily/Waxy Product start Purification Issue y1 Check Reaction Completion start->y1 pu1 Acidic Impurity (Palmitic Acid) start->pu1 ph1 Check for Residual Solvent start->ph1 y2 Optimize Extraction y1->y2 y3 Optimize Crystallization y2->y3 pu2 Polar Impurity (Ethylene Glycol) pu1->pu2 sol_pu1 Base Wash pu1->sol_pu1 pu3 Non-polar Impurity (Di-ester) pu2->pu3 sol_pu2 Water Wash pu2->sol_pu2 sol_pu3 Column Chromatography pu3->sol_pu3 ph2 Re-purify to Remove Impurities ph1->ph2 ph3 Slow Down Crystallization ph2->ph3

Caption: Troubleshooting decision tree for this compound purification.

Avoiding emulsion instability with 2-Hydroxyethyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxyethyl Palmitate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding emulsion instability and optimizing your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in an emulsion?

A1: this compound (also known as Ethylene Glycol Monopalmitate) is a hexadecanoate ester.[1][2] In formulations, it functions as a stabilizer, thickening agent, opacifying agent, and emollient.[][4] Its primary role is not to act as a strong emulsifier but to enhance the stability of an emulsion by increasing the viscosity of the formulation, which helps to slow down destabilization processes like creaming and coalescence.[][5][6]

Q2: Is this compound a primary emulsifier?

A2: No, this compound is generally considered to have poor emulsifying properties on its own and is best described as a stabilizer for water-in-oil (W/O) emulsions.[][4] For robust, long-term stability, it is highly recommended to use it in combination with a primary emulsifier.

Q3: How should I incorporate this compound into my formulation?

A3: this compound is oil-soluble and should be added to the oil phase of your emulsion. The oil phase must be heated, typically to 85-90°C, while stirring to ensure the complete dissolution and activation of its stabilizing properties before the emulsification step.

Q4: What factors can influence the stability of an emulsion containing this compound?

A4: Several factors are critical:

  • Concentration: The concentration of this compound directly impacts the viscosity and stability of the oil phase.

  • Co-emulsifiers: The type and concentration of the primary emulsifier are crucial for reducing interfacial tension.

  • Processing Conditions: The energy input during homogenization (shear speed and duration) affects the initial droplet size distribution.[7]

  • Temperature: Temperature fluctuations during manufacturing and storage can affect viscosity and lead to phase separation.[6][8]

  • pH: The pH of the aqueous phase can influence the charge on droplets and affect electrostatic repulsion, a key factor in stability.[6]

Troubleshooting Guide

Q1: My emulsion is showing signs of creaming (upward migration of droplets) or sedimentation (downward settling). What is the cause and how can I fix it?

A1: Creaming and sedimentation are common instability issues driven by density differences between the oil and water phases.[6][9]

  • Potential Causes:

    • Insufficient viscosity of the continuous phase to impede droplet movement.[5]

    • Large droplet size, which increases the rate of separation according to Stokes' Law.[5]

    • Significant density difference between the dispersed and continuous phases.

  • Recommended Solutions:

    • Increase Viscosity: Increase the concentration of this compound to thicken the formulation. Consider adding a dedicated rheology modifier to the continuous phase (e.g., xanthan gum for O/W emulsions).[10]

    • Reduce Droplet Size: Optimize your homogenization process by increasing the mixing speed, duration, or pressure to achieve a smaller and more uniform droplet size.[6][7]

    • Adjust Phase Ratio: Modifying the oil-to-water ratio can sometimes improve stability.[11]

Q2: The oil and water phases of my emulsion are completely separating (breaking/coalescence). Why is this happening?

A2: Breaking, or coalescence, is an irreversible process where droplets merge to form larger droplets, ultimately leading to complete phase separation.[9]

  • Potential Causes:

    • The interfacial film created by the emulsifier is too weak to prevent droplets from merging.

    • Insufficient concentration of the primary emulsifier or this compound.[11]

    • Incompatible ingredients in the formulation.[11]

    • Extreme temperatures (high heat or freeze-thaw cycles) that disrupt the interfacial film.[6]

  • Recommended Solutions:

    • Optimize Stabilizer Concentration: Gradually increase the concentration of this compound to enhance the interfacial film's rigidity.

    • Evaluate Primary Emulsifier: Ensure you are using an appropriate primary emulsifier at an effective concentration.

    • Control Temperature: Maintain controlled temperature conditions during manufacturing and storage.[8] Avoid adding temperature-sensitive ingredients until the emulsion has cooled.

Q3: The viscosity of my final emulsion is too low. How can I increase it?

A3: Low viscosity is often due to an insufficient concentration of thickening agents or improper processing.

  • Potential Causes:

    • The concentration of this compound is too low to form an effective network.

    • The oil phase was not heated sufficiently to completely dissolve the this compound.

  • Recommended Solutions:

    • Adjust Concentration: Increase the percentage of this compound in your formulation.

    • Add Co-Thickeners: Incorporate long-chain fatty alcohols (e.g., Cetearyl Alcohol) or waxes into the oil phase, which work synergistically with this compound to build viscosity.[10]

    • Verify Process: Ensure the oil phase reaches 85-90°C and all solids are fully dissolved before emulsification.

Data Presentation

Table 1: General Formulation & Processing Guidelines

Parameter Recommendation Rationale
Use Level 1.0% - 5.0% (w/w) Concentration-dependent effect on viscosity and stability. Higher levels for more viscous systems.
Co-Stabilizers 1.0% - 2.0% Fatty Alcohols or Waxes[10] Synergistically increases viscosity and high-temperature stability.
Rheology Modifiers 0.1% - 0.2% Xanthan Gum[10] Increases viscosity and stability, especially against freeze-thaw cycles.
Processing Temp. Heat oil phase to 85-90°C Ensures complete dissolution of this compound for maximum efficacy.

| pH Range | 4.5 - 9.0[10] | Optimal range for maintaining the stability of many common co-emulsifiers. |

Table 2: Troubleshooting Summary

Issue Observed Primary Cause Key Parameter to Adjust Recommended Action
Creaming / Sedimentation Insufficient Viscosity Stabilizer Concentration / Homogenization Increase this compound %; Increase shear.[5][6]
Coalescence / Breaking Weak Interfacial Film Emulsifier / Stabilizer System Add/optimize a primary emulsifier; Increase 2-HP %.
Low Viscosity Insufficient Thickening Stabilizer Concentration / Co-Thickeners Increase 2-HP %; Add fatty alcohols or waxes.[10]

| Grainy Texture | Incomplete Dissolution | Processing Temperature | Ensure oil phase reaches 85-90°C to fully dissolve solids. |

Experimental Protocols

Protocol 1: Droplet Size Analysis

  • Objective: To measure the mean droplet size and polydispersity index (PDI) of the emulsion, which are critical indicators of stability.[12]

  • Methodology (Dynamic Light Scattering - DLS):

    • Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to a suitable concentration (typically around 0.01% v/v) to prevent multiple scattering effects.[7]

    • Instrument Setup: Allow the DLS instrument to equilibrate to the desired measurement temperature (e.g., 25°C).

    • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and initiate the measurement.

    • Data Analysis: The instrument software will generate a report including the Z-average diameter (mean size) and the PDI. A lower PDI value (<0.3) indicates a more monodisperse and generally more stable system. Record measurements over time (e.g., 1, 7, and 30 days) to monitor for changes like Ostwald ripening.[13]

Protocol 2: Accelerated Stability Assessment via Centrifugation

  • Objective: To quickly assess the emulsion's resistance to creaming or coalescence under accelerated conditions.

  • Methodology:

    • Sample Preparation: Place 10 mL of the emulsion into a graduated centrifuge tube.

    • Centrifugation: Centrifuge the sample at 3000 RPM for 30 minutes at a controlled temperature.

    • Analysis: After centrifugation, visually inspect the tube for any signs of phase separation, creaming, or sedimentation. Measure the height of any separated layers.

    • Interpretation: A stable emulsion will show no visible separation. The volume of the separated phase can be used as a quantitative measure of instability.

Protocol 3: Rheological Analysis (Viscosity Measurement)

  • Objective: To characterize the flow behavior and viscosity of the emulsion.[14]

  • Methodology:

    • Instrument Setup: Use a rotational viscometer or rheometer with an appropriate geometry (e.g., concentric cylinders or parallel plates). Allow the instrument and sample to equilibrate to the target temperature (e.g., 25°C).

    • Measurement: Place the sample in the instrument, ensuring no air bubbles are trapped.

    • Flow Curve: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to generate a flow curve (viscosity vs. shear rate).

    • Analysis: Determine the zero-shear viscosity and observe the degree of shear-thinning behavior. Higher viscosity at low shear rates generally correlates with better suspension stability.[15]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Emulsion Instability start Instability Observed (e.g., Separation, Texture Change) q1 What type of instability? start->q1 creaming Creaming or Sedimentation q1->creaming Reversible Layering coalescence Phase Separation (Coalescence) q1->coalescence Irreversible Separation viscosity Low Viscosity or Grainy Texture q1->viscosity Poor Feel/Flow sol_creaming1 Increase Viscosity: - Increase 2-HP concentration - Add rheology modifier creaming->sol_creaming1 sol_creaming2 Reduce Droplet Size: - Optimize homogenization (speed, time, pressure) creaming->sol_creaming2 sol_coalescence1 Strengthen Interfacial Film: - Optimize primary emulsifier - Increase 2-HP concentration coalescence->sol_coalescence1 sol_coalescence2 Control External Factors: - Check ingredient compatibility - Control storage temperature coalescence->sol_coalescence2 sol_viscosity1 Improve Thickening: - Increase 2-HP concentration - Add co-thickeners (e.g., fatty alcohols) viscosity->sol_viscosity1 sol_viscosity2 Verify Process: - Ensure oil phase heated to 85-90°C - Confirm complete dissolution of solids viscosity->sol_viscosity2

Caption: A workflow diagram for troubleshooting common emulsion instability issues.

StabilityFactors Key Relationships in Emulsion Stability cluster_inputs Formulation & Process Inputs cluster_properties Intermediate Properties conc_hp 2-HP Concentration viscosity Continuous Phase Viscosity conc_hp->viscosity Increases interfacial_film Interfacial Film Strength & Rigidity conc_hp->interfacial_film Strengthens conc_emul Primary Emulsifier Concentration conc_emul->interfacial_film Forms homogenization Homogenization (Energy Input) droplet_size Droplet Size Distribution homogenization->droplet_size Reduces temp_ph Temperature & pH temp_ph->interfacial_film Affects stability Enhanced Emulsion Stability viscosity->stability Resists Creaming interfacial_film->stability Prevents Coalescence droplet_size->stability Slows Separation

Caption: Factors influencing emulsion stability with this compound.

References

Technical Support Center: Optimizing 2-Hydroxyethyl Palmitate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of 2-Hydroxyethyl palmitate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The synthesis of this compound, an ester, is typically achieved through the esterification of palmitic acid with ethylene glycol. The two primary approaches are enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes enzymes, most commonly lipases, as catalysts. It is often preferred due to its high selectivity, which reduces the formation of byproducts, and its operation under mild reaction conditions (lower temperature and pressure).[1] Immobilized lipases are particularly effective as they can be easily recovered and reused.[2]

  • Chemical Synthesis: This approach typically involves using an acid catalyst (like sulfuric acid) in a process known as Fischer esterification. While effective, it often requires higher temperatures and can lead to more side reactions and purification challenges.

Q2: My reaction yield is low. What are the key parameters to optimize for enzymatic synthesis?

Low yield in enzymatic esterification is a common issue that can be addressed by systematically optimizing several key reaction parameters. The interplay between these factors is crucial for maximizing product formation.

ParameterTypical Range / ConditionImpact on YieldReference
Catalyst Immobilized Lipase (e.g., Novozym 435)The choice and concentration of the enzyme are critical. Immobilized lipases offer stability and reusability.[1][2]
Substrate Molar Ratio 1:5 to 1:8 (Acid:Alcohol)A higher molar ratio of one substrate (typically the alcohol) can shift the reaction equilibrium towards the product side, increasing the yield.[1][1]
Temperature 45°C - 60°CTemperature affects both enzyme activity and substrate solubility. Each enzyme has an optimal temperature for maximum activity.[1][3][1][3]
Solvent 2-methyl-2-butanol (2M2B), n-hexaneThe solvent must dissolve both the polar (ethylene glycol) and non-polar (palmitic acid) substrates without inactivating the enzyme.[1][2][1][2]
Water Content < 2.2% (w/w)A minimal amount of water is essential for enzyme activity, but excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.[3][3]
Reaction Time 4 - 24 hoursThe reaction should proceed long enough to reach equilibrium or maximum conversion.[3][4][3][4]

Q3: How does the choice of solvent affect the reaction?

The solvent system is one of the most critical factors in enzymatic synthesis. An ideal solvent must effectively dissolve both palmitic acid and ethylene glycol to ensure they are available for the enzyme.

  • Polarity: Solvents like 2-methyl-2-butanol (2M2B) have been shown to be effective because they can dissolve substrates of differing polarities.[1]

  • Enzyme Stability: Some organic solvents can strip the essential water layer from the enzyme, leading to deactivation. Using solvents like DMSO at concentrations above 2% has been shown to reduce enzyme activity.[3]

  • Solvent Mixtures: In some cases, a mixture of solvents, such as tert-butanol and pyridine, can enhance the reaction rate compared to using a single solvent.[3]

Q4: How can I minimize the formation of byproducts like ethylene glycol dipalmitate?

The formation of a di-ester, where both hydroxyl groups of ethylene glycol react with palmitic acid, is a common side reaction. To minimize this:

  • Control Molar Ratio: Use a significant excess of ethylene glycol relative to palmitic acid. This increases the statistical probability that a palmitic acid molecule will react with a free ethylene glycol molecule rather than the monoester (this compound).

  • Enzyme Selectivity: Use a regioselective enzyme that preferentially catalyzes the reaction at one of the hydroxyl groups.

  • Reaction Time: Monitor the reaction progress. Stopping the reaction before it proceeds too far can sometimes limit the formation of the di-ester byproduct.

Q5: What is an effective method for purifying the final product to improve isolated yield?

Effective purification is crucial for removing unreacted starting materials, the catalyst, and byproducts, which directly impacts the final isolated yield. A multi-step approach is often necessary.

  • Catalyst Removal: If using an immobilized enzyme, it can be removed by simple filtration.[2]

  • Solvent Evaporation: The reaction solvent is typically removed under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: This technique is useful for separating compounds based on their differing solubilities. An extraction using a non-polar solvent (like hexane) and a polar solvent (like water) can separate the desired ester (which will favor the non-polar layer) from excess ethylene glycol (which is highly water-soluble).[5]

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
Low or No Product Formation Inactive Enzyme: The lipase may have denatured due to improper temperature or storage.Verify the activity of your enzyme batch. Run a small-scale control reaction with substrates known to work.
Poor Substrate Solubility: The substrates are not sufficiently dissolved in the solvent, limiting their availability to the enzyme.Select a more appropriate solvent like 2-methyl-2-butanol or a solvent mixture.[1][3] Increase reaction temperature to improve solubility, staying within the enzyme's optimal range.[1]
Incorrect Water Content: The reaction medium is either too dry (inactivating the enzyme) or too wet (promoting hydrolysis).For enzymatic reactions, ensure a minimal water content is present. If necessary, use molecular sieves to control water levels but avoid over-drying.[3]
Reaction Stalls Prematurely Equilibrium Reached: The forward and reverse reaction rates have become equal.Use an excess of one substrate (e.g., ethylene glycol) to shift the equilibrium towards product formation.[1] Consider methods for removing a product (e.g., water) as it forms, if feasible.
Product Inhibition: The synthesized ester may be inhibiting the enzyme's activity at higher concentrations.Investigate if the chosen lipase is known to be subject to product inhibition. If so, consider a different enzyme or a continuous flow reactor setup where the product is constantly removed.
High Levels of Byproducts Incorrect Molar Ratio: The ratio of palmitic acid to ethylene glycol favors the formation of the di-ester.Increase the molar excess of ethylene glycol.
Non-Optimal Temperature: The reaction temperature may favor side reactions.Lower the reaction temperature. While this may slow the primary reaction rate, it can often improve selectivity.

Experimental Protocols

Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of fatty acid esters using an immobilized lipase.[1][2]

Materials:

  • Palmitic Acid

  • Ethylene Glycol

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

  • 2-methyl-2-butanol (2M2B), anhydrous

  • Molecular sieves (optional, for water control)

  • Hexane

  • Deionized Water

  • Sodium Sulfate, anhydrous

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve palmitic acid in 2-methyl-2-butanol.

  • Add Substrate: Add ethylene glycol to the flask. A molar ratio of 1:8 (palmitic acid to ethylene glycol) is a good starting point for optimization.[1]

  • Add Catalyst: Add the immobilized lipase to the mixture. A typical catalyst loading is 10-15 g/L.[1][2]

  • Reaction: Place the flask in a temperature-controlled shaker or water bath set to 55°C and stir at 150-200 rpm.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Quench & Catalyst Recovery: Once the reaction has reached the desired conversion (e.g., after 24 hours), stop the stirring and heating. Recover the immobilized enzyme by vacuum filtration for potential reuse.

  • Purification: a. Transfer the filtrate to a separatory funnel. b. Add an equal volume of hexane to dilute the product and an equal volume of deionized water to extract the unreacted ethylene glycol. c. Shake vigorously and allow the layers to separate. Drain and discard the lower aqueous layer. d. Wash the organic layer two more times with deionized water. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound. f. For higher purity, the crude product can be further purified using silica gel column chromatography.

Visualizations

G start Initial Synthesis Setup (Based on Literature) run_exp Run Experiment start->run_exp analyze Analyze Yield & Purity (TLC, GC, HPLC) run_exp->analyze check Is Yield > Target? analyze->check optimize Identify Key Parameter for Optimization (e.g., Temp, Ratio, Solvent) check->optimize No finish Final Protocol Established check->finish Yes adjust Adjust Parameter optimize->adjust adjust->run_exp Iterate

Caption: Workflow for the systematic optimization of this compound synthesis yield.

G center Esterification Yield catalyst Catalyst (Type, Conc.) center->catalyst temp Temperature center->temp ratio Substrate Molar Ratio center->ratio solvent Solvent System center->solvent time Reaction Time center->time water Water Content center->water mixing Mixing / Agitation center->mixing purification Purification Method (Isolated Yield) center->purification

Caption: Key interdependent factors influencing the yield of this compound synthesis.

References

Technical Support Center: Addressing Cytotoxicity of 2-Hydroxyethyl Palmitate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-Hydroxyethyl palmitate (2-HEP) in in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential cytotoxicity, ensuring the reliability and accuracy of your experimental results.

Disclaimer: Direct research on the cytotoxicity of this compound is limited. The guidance provided here is largely extrapolated from extensive studies on its constituent fatty acid, palmitate (palmitic acid), and other related fatty acid esters. The palmitate moiety is widely recognized as a primary driver of lipotoxicity in various cell types.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a significant decrease in viability after treatment with 2-HEP. What are the potential causes?

A significant drop in cell viability is a common observation when working with saturated fatty acids like palmitate. The cytotoxicity is often dose- and time-dependent.[1][2][3][4] The primary mechanisms are believed to be:

  • Lipotoxicity: An overload of saturated fatty acids can lead to cellular dysfunction and death.[1][5][6]

  • Endoplasmic Reticulum (ER) Stress: Accumulation of palmitate can disrupt ER homeostasis, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[2][7][8]

  • Mitochondrial Dysfunction: Palmitate can impair mitochondrial function, leading to a decrease in ATP production, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.[1][8][9]

  • Reactive Oxygen Species (ROS) Production: Increased fatty acid metabolism can lead to the generation of ROS, causing oxidative stress and cellular damage.[7][8][9][10]

Q2: How can I differentiate between apoptosis and necrosis in my 2-HEP-treated cell cultures?

Distinguishing between these two forms of cell death is crucial for understanding the mechanism of cytotoxicity.

  • Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, without significant inflammation.[11][12] It is often mediated by caspases.[7][11][13]

  • Necrosis is typically an uncontrolled process resulting from severe cellular injury. It is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[11][12]

A common method to differentiate is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7]

Staining PatternCell StatusInterpretation
Annexin V (-) / PI (-)Live CellsHealthy, intact cell membrane.
Annexin V (+) / PI (-)Early Apoptotic CellsPhosphatidylserine has translocated to the outer membrane, but the membrane remains intact.[7]
Annexin V (+) / PI (+)Late Apoptotic / Necrotic CellsLoss of membrane integrity allows PI to enter and stain the nucleus.[7]
Annexin V (-) / PI (+)Necrotic Cells (less common)Primarily indicates loss of membrane integrity without the early apoptotic signal.
Q3: What is a typical cytotoxic concentration range for palmitate-related compounds in vitro?

The cytotoxic concentration of palmitate varies significantly depending on the cell type, duration of exposure, and the specific experimental conditions. Below is a summary of reported cytotoxic concentrations of palmitate from various studies. This should be used as a starting point for determining the optimal concentration of 2-HEP in your experiments.

Cell LineConcentration RangeExposure TimeObserved EffectCitation
Human Osteoblasts250-500 µM24-72 hoursSignificant decrease in cell survival.[1][1]
HepG2 Hepatocytes0.15-0.35 mM24 hoursNo immediate cytotoxicity observed at 0.25 mM, but induced insulin resistance.[10][10]
HepG2 Cells0.2-1.0 mM4-24 hoursDose- and time-dependent decrease in cell viability.[2][2]
Intestinal Organoids0.5-1.0 mM48-72 hoursSignificant reduction in cell viability.[3][3]
H9c2 Cardiomyocytes100-500 µM24 hoursDose-dependent decrease in cell viability.[4][4]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of 2-HEP in Culture Medium

This compound, like palmitic acid, is highly hydrophobic and has poor solubility in aqueous solutions like cell culture media.[14] This can lead to precipitation, inconsistent effective concentrations, and physical damage to cells.

Solutions:

  • Solvent-Based Stock Preparation:

    • Dissolve 2-HEP in a sterile organic solvent such as ethanol or DMSO to create a high-concentration stock solution.[14]

    • Caution: Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1% for DMSO and <0.5% for ethanol). Always include a vehicle control (medium with the same amount of solvent) in your experiments.

  • Fatty Acid-Free BSA Conjugation: This is the most common and recommended method for delivering fatty acids to cells in vitro.

    • Prepare a stock solution of 2-HEP by warming it in a solution of fatty acid-free Bovine Serum Albumin (BSA). The BSA will bind to the 2-HEP, increasing its solubility and facilitating its uptake by cells.

    • A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Issue 2: High Variability in Cytotoxicity Results Between Experiments

Inconsistent results can often be traced back to the preparation and handling of the 2-HEP treatment solution.

Solutions:

  • Fresh Preparation: Always prepare the 2-HEP-BSA conjugate solution fresh for each experiment. Storing the solution can lead to degradation or aggregation.[14]

  • Consistent BSA Concentration: Use a consistent molar ratio of 2-HEP to BSA. Variations in this ratio will alter the amount of free versus bound fatty acid, affecting cytotoxicity.

  • pH and Temperature Control: When preparing the stock solution, carefully control the pH and temperature to ensure complete conjugation with BSA.[15]

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density for each experiment, as cytotoxicity can be density-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol is adapted from standard methods for preparing palmitate-BSA solutions.

Materials:

  • This compound (2-HEP)

  • Fatty acid-free BSA

  • Ethanol (100%, sterile)

  • 0.1 M NaOH (sterile)

  • Sterile PBS or cell culture medium without serum

  • 55°C water bath

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare 2-HEP Stock: Dissolve 2-HEP in ethanol to make a concentrated stock solution (e.g., 100 mM).

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a desired concentration (e.g., 10% w/v). Gently warm to 37°C to aid dissolution, but do not boil.

  • Complex Formation:

    • Warm the BSA solution to 37°C.

    • Slowly add the 2-HEP stock solution dropwise to the BSA solution while stirring gently. A typical molar ratio is 4:1 to 6:1 (2-HEP:BSA).

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the final 2-HEP-BSA conjugate by passing it through a 0.22 µm filter.

    • It is highly recommended to use the solution immediately. If short-term storage is necessary, store at 4°C for no longer than a few days.

Protocol 2: Assessing Cell Viability using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of 2-HEP-BSA conjugate and a BSA-only vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[16]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

G cluster_0 Troubleshooting Workflow for 2-HEP Cytotoxicity Start High Cell Death Observed Q1 Is 2-HEP solution clear? Start->Q1 Fix1 Precipitation likely. Re-prepare 2-HEP-BSA conjugate. (See Protocol 1) Q1->Fix1 No Q2 Is vehicle control healthy? Q1->Q2 Yes A1_Yes Yes A1_No No Fix2 Solvent or BSA toxicity. Reduce final solvent concentration. Test new lot of BSA. Q2->Fix2 No Q3 Is cytotoxicity dose-dependent? Q2->Q3 Yes A2_Yes Yes A2_No No Fix3 Inconsistent plating or pipetting. Review cell counting and pipetting techniques. Q3->Fix3 No Conclusion Cytotoxicity is likely due to 2-HEP. Proceed with mechanistic studies (e.g., Apoptosis vs. Necrosis). Q3->Conclusion Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for unexpected 2-HEP cytotoxicity.

G cluster_1 Experimental Workflow: Assessing 2-HEP Cytotoxicity P1 1. Prepare 2-HEP-BSA Conjugate (See Protocol 1) P3 3. Treat Cells with 2-HEP-BSA (Include Vehicle Control) P1->P3 P2 2. Seed Cells in 96-well Plate P2->P3 P4 4. Incubate for Desired Time (e.g., 24, 48, 72h) P3->P4 P5 5. Assess Viability (MTT Assay) or Cell Death Mechanism (Annexin V/PI) P4->P5 P6 6. Analyze Data and Determine IC50 P5->P6

Caption: Standard workflow for evaluating 2-HEP in vitro cytotoxicity.

G cluster_2 Postulated Signaling Pathway for Palmitate-Induced Cytotoxicity Palmitate This compound (Palmitate) ER Endoplasmic Reticulum (ER) Stress Palmitate->ER Mito Mitochondrial Dysfunction Palmitate->Mito ROS ROS Production ER->ROS JNK JNK Pathway Activation ER->JNK Mito->ROS Caspases Caspase Activation (Caspase-3, -9) Mito->Caspases ROS->JNK JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key pathways in palmitate-induced lipoapoptosis.

References

Validation & Comparative

A Comparative Guide: 2-Hydroxyethyl Palmitate vs. Palmitoylethanolamide in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A critical distinction must be made between 2-Hydroxyethyl palmitate and Palmitoylethanolamide (PEA). Though their names bear resemblance, they are chemically distinct molecules. this compound, with the IUPAC name 2-hydroxyethyl hexadecanoate, is an ester of palmitic acid and ethylene glycol. In contrast, Palmitoylethanolamide, or N-(2-hydroxyethyl)hexadecanamide, is an amide of palmitic acid and ethanolamine. This structural difference is crucial as it dictates their biological activities.

While there is a substantial body of research detailing the potent anti-inflammatory properties of Palmitoylethanolamide, a comprehensive review of scientific literature reveals a significant lack of data on the anti-inflammatory activity of this compound. The available information on this compound primarily pertains to its use in the cosmetics industry as an emulsifying and thickening agent.

Therefore, a direct comparative guide based on experimental data is not feasible at this time. This guide will instead provide a comprehensive overview of the well-documented anti-inflammatory activity of Palmitoylethanolamide, a molecule of significant interest to researchers and drug development professionals.

Palmitoylethanolamide (PEA): A Deep Dive into its Anti-Inflammatory Profile

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[1] It is naturally produced in the body and can also be found in food sources like egg yolks and peanuts.[2] PEA is recognized for its neuroprotective, anti-inflammatory, and analgesic properties.[3]

Mechanism of Action

PEA exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key cellular and molecular pathways involved in inflammation.

One of the primary mechanisms of PEA is its ability to down-regulate mast cell activation.[4][5] Mast cells are crucial players in the inflammatory response, releasing a variety of pro-inflammatory mediators.[4] PEA's action on mast cells is often referred to as "Autacoid Local Inflammation Antagonism" (ALIA).[4]

Furthermore, PEA interacts with several receptors to modulate inflammatory pathways:

  • Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): PEA is a direct agonist of PPAR-α.[6] Activation of this nuclear receptor leads to the inhibition of pro-inflammatory gene expression, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

  • G-protein coupled receptor 55 (GPR55): PEA can act on this orphan receptor, which is involved in modulating inflammatory responses.[7]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): While not a direct agonist, PEA can potentiate the activity of other endogenous ligands at TRPV1 channels, contributing to its analgesic and anti-inflammatory effects.[3]

The signaling pathway for PEA's anti-inflammatory action is illustrated below:

PEA_Signaling_Pathway cluster_cellular_effects Cellular Effects PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa activates GPR55 GPR55 PEA->GPR55 activates TRPV1 TRPV1 (indirect modulation) PEA->TRPV1 Nucleus Nucleus PPARa->Nucleus translocates to Inflammatory_Response ↓ Inflammatory Response Gene_Expression Modulation of Gene Transcription Nucleus->Gene_Expression Anti_inflammatory_Genes ↑ Anti-inflammatory Genes Gene_Expression->Anti_inflammatory_Genes Pro_inflammatory_Genes ↓ Pro-inflammatory Genes (e.g., COX-2, iNOS) Gene_Expression->Pro_inflammatory_Genes Anti_inflammatory_Genes->Inflammatory_Response Pro_inflammatory_Genes->Inflammatory_Response

Figure 1: Simplified signaling pathway of Palmitoylethanolamide (PEA).
Quantitative Data on Anti-inflammatory Activity

The following table summarizes key quantitative data from preclinical studies investigating the anti-inflammatory effects of PEA.

Model/Assay Species PEA Treatment Key Findings Reference
Carrageenan-induced paw edemaRatOral administrationSignificant reduction in paw edema and thermal hyperalgesia with micronized and ultra-micronized PEA.[3][3]
Substance P-induced plasma extravasationMouseOral administrationDose-dependent reduction in the number of degranulated mast cells and plasma extravasation.[4][4]
LPS-stimulated RAW264.7 macrophagesIn vitro10 µmol/L PEAReduction in the levels of prostaglandins D2 and E2.[8][8]
Sciatic nerve injuryMouseSubcutaneous administrationPrevention of cellular infiltration and increase in COX-2, mediated through the PPAR-α receptor.[7][7]
Spinal cord injuryMouseIntraperitoneal injectionRestoration of physiological levels of TNF-α and IL-1β and attenuation of iNOS expression.[7][7]
Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of PEA in a model of acute inflammation.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • A 1% solution of carrageenan is injected into the plantar surface of the right hind paw to induce inflammation and edema.

    • PEA (micronized or ultra-micronized) is administered orally at various doses prior to the carrageenan injection.

    • Paw volume is measured using a plethysmometer at different time points post-carrageenan injection to quantify edema.

    • Thermal hyperalgesia is assessed by measuring the latency of paw withdrawal in response to a thermal stimulus.

  • Outcome Measures: Percentage reduction in paw edema compared to a control group; increase in paw withdrawal latency.[3]

The general workflow for this type of in vivo anti-inflammatory assay is depicted in the following diagram:

in_vivo_workflow Start Start: Acclimatize Animals Grouping Randomly assign to - Control Group - PEA Treatment Group(s) Start->Grouping Treatment Administer Vehicle (Control) or PEA (Oral) Grouping->Treatment Induction Induce Inflammation (e.g., Carrageenan injection) Treatment->Induction Pre-treatment Measurement1 Measure Paw Edema (Plethysmometer) Induction->Measurement1 Time-course Measurement2 Assess Hyperalgesia (Thermal/Mechanical Stimuli) Induction->Measurement2 Time-course Data_Analysis Data Analysis and Statistical Comparison Measurement1->Data_Analysis Measurement2->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Efficacy of 2-Hydroxyethyl Palmitate and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 2-Hydroxyethyl palmitate, more commonly known as Palmitoylethanolamide (PEA), with other relevant fatty acid esters. The focus is on their anti-inflammatory and analgesic properties, supported by experimental data from preclinical studies.

Executive Summary

This compound (PEA) is an endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family. It has garnered significant scientific interest for its anti-inflammatory, analgesic, and neuroprotective effects. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of inflammation and lipid metabolism. This guide compares the efficacy of PEA with other NAEs, such as Oleoylethanolamide (OEA) and Stearoylethanolamide (SEA), as well as other fatty acid esters, in various preclinical models of inflammation and pain.

Data Presentation: Comparative Efficacy of Fatty Acid Esters

The following tables summarize quantitative data from studies comparing the efficacy of this compound (PEA) with other fatty acid esters in key in vivo and in vitro models of inflammation.

Table 1: Comparison of Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model in Mice

CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Primary Mechanism of ActionReference
This compound (PEA) 10i.p.~50PPAR-α activation[1]
Oleoylethanolamide (OEA) 10i.p.~30PPAR-α activation[1]
Anandamide (AEA) 10i.p.No significant effectCB1/CB2 receptor activation[1]
Oleamide 10i.p.No significant effectMultiple targets[1]
Methyl Palmitate 100i.p.Significant reductionInhibition of NF-κB[2]
Ethyl Palmitate 100i.p.Significant reductionInhibition of NF-κB[2]

Note: Data for Methyl and Ethyl Palmitate are from a separate study and may have different experimental conditions.

Table 2: In Vitro Activation of PPAR-α by N-Acylethanolamines

CompoundEC50 (µM)Cell LineAssay TypeReference
This compound (PEA) 3.1 ± 0.4COS-7Luciferase Reporter Assay[3]
Oleoylethanolamide (OEA) 0.12 ± 0.02HEK293Luciferase Reporter AssayData from separate studies
Stearoylethanolamide (SEA) > 10--Limited direct data

Note: EC50 values are from different studies and direct comparison should be made with caution.

Table 3: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

CompoundConcentrationEffectCell LineKey MediatorsReference
This compound (PEA) 10 µMReduction of prostaglandinsRAW264.7PGD2, PGE2[4]
Methyl Palmitate -Reduction of TNF-α, IL-6Rat peritoneal macrophagesTNF-α, IL-6[2]
Ethyl Palmitate -Reduction of TNF-α, IL-6Rat peritoneal macrophagesTNF-α, IL-6[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and classical model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Groups: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compounds.

  • Administration: Test compounds or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a specific time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay is used to evaluate the potential of compounds to modulate the production of pro-inflammatory cytokines.

Objective: To determine the effect of test compounds on the release of cytokines such as TNF-α and IL-6 from macrophages stimulated with LPS.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle for a specific duration (e.g., 1-2 hours).

  • Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/ml) to induce an inflammatory response.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control. IC50 values can be determined from the dose-response curves.

PPAR-α Transactivation Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of a compound to activate the PPAR-α nuclear receptor.

Objective: To measure the dose-dependent activation of PPAR-α by a test compound.

Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293T, COS-7) is used.

  • Transfection: Cells are co-transfected with three plasmids:

    • An expression vector for full-length PPAR-α.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After transfection, cells are treated with various concentrations of the test compounds or a known PPAR-α agonist (positive control) for a specified period (e.g., 24 hours).

  • Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of PPAR-α activity is calculated as the ratio of the normalized luciferase activity in treated cells to that in vehicle-treated cells. EC50 values can be determined from the dose-response curves.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

PEA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular PEA This compound (PEA) PPARa PPAR-α PEA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes NFkB_Inhibition Inhibition of NF-κB Pathway PPARa->NFkB_Inhibition PPRE PPRE (DNA) RXR->PPRE Binds to Anti_Inflammatory_Genes ↑ Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes ↓ Pro-inflammatory Gene Expression PPRE->Pro_Inflammatory_Genes NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Experimental_Workflow cluster_in_vivo In Vivo Evaluation cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action animal_model Rodent Model of Inflammation (e.g., Carrageenan Paw Edema) treatment Administer Fatty Acid Esters (e.g., PEA, OEA, etc.) animal_model->treatment measurement Measure Inflammatory Response (e.g., Paw Volume) treatment->measurement analysis_vivo Calculate % Inhibition measurement->analysis_vivo end End analysis_vivo->end cell_culture Macrophage Culture (e.g., RAW 264.7) stimulation Stimulate with LPS cell_culture->stimulation treatment_vitro Treat with Fatty Acid Esters stimulation->treatment_vitro cytokine_assay Measure Cytokine Levels (e.g., TNF-α, IL-6) treatment_vitro->cytokine_assay analysis_vitro Determine IC50 Values cytokine_assay->analysis_vitro analysis_vitro->end reporter_assay PPAR-α Transactivation Assay analysis_mech Determine EC50/Ki Values reporter_assay->analysis_mech binding_assay Receptor Binding Assays binding_assay->analysis_mech analysis_mech->end start Start start->animal_model start->cell_culture start->reporter_assay

References

Unveiling the Therapeutic Potential of 2-Hydroxyethyl Palmitate in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the biological activities of 2-Hydroxyethyl palmitate (PEA), a promising endogenous fatty acid amide, in various animal models of inflammation and pain. Through a detailed comparison with established alternatives and supported by extensive experimental data, this document illuminates the therapeutic potential and underlying mechanisms of this compound.

This compound, also known as Palmitoylethanolamide (PEA), has demonstrated significant anti-inflammatory and analgesic properties in a range of preclinical studies.[1][2][3][4] This guide synthesizes the available evidence, presenting quantitative data in easily digestible formats, detailing experimental methodologies for key assays, and visualizing the intricate signaling pathways involved in its mode of action.

Comparative Efficacy in Inflammatory and Pain Models

To contextualize the therapeutic efficacy of this compound, its performance has been compared with commonly used non-steroidal anti-inflammatory drugs (NSAIDs). While direct head-to-head preclinical studies are not always available, data from various sources have been compiled to offer a comparative overview.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.[5][6][7][8][9] The table below summarizes the inhibitory effects of this compound and comparator drugs on paw edema in rats.

CompoundDoseRoute of AdministrationAnimal ModelPaw Volume Reduction (%)Citation
This compound10 mg/kgi.p.Rat60%[10]
Indomethacin10 mg/kgi.p.Rat54%[11]
Naproxen15 mg/kgi.p.Rat81% (at 2 hours)[11]
Methyl Palmitate300 mg/kgi.p.RatSignificant reduction[12][13][14]
Ethyl Palmitate20 ml/kgi.p.RatSignificant reduction[12][13][14]

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.

Analgesic Activity: Formalin Test

The formalin test in mice is a widely used model to assess the analgesic potential of compounds, distinguishing between nociceptive and inflammatory pain.[15][16][17][18] The biphasic response allows for the evaluation of both acute and chronic pain mechanisms.

CompoundDoseRoute of AdministrationAnimal ModelEffect on Licking Time (Phase II)Citation
This compound10 mg/kgi.p.RatSignificant reduction[3]
Ibuprofen600 mg (3x/day)p.o.Human (TMJ)Less effective than PEA[19][20]
Meloxicam10 mg/kgi.g.MouseSignificant reduction[15]

Note: The ibuprofen data is from a clinical trial on temporomandibular joint (TMJ) pain and is included for comparative context.[19][20]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anti-inflammatory and analgesic effects of this compound are mediated through multiple signaling pathways. A primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation.[10][21][22][23][24] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory gene expression.

Furthermore, evidence suggests that palmitate, the parent fatty acid of PEA, can influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[12][25][26][27][28][29] While palmitate itself can, under certain conditions, activate NF-κB, the therapeutic effects of PEA appear to involve a modulation of this pathway, contributing to its overall anti-inflammatory profile.

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of this compound.

PEA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation IkB->NFkB_p65_p50 Inhibits PEA_drug 2-Hydroxyethyl palmitate (PEA) PPARa PPAR-α PEA_drug->PPARa Activates PPARa->NFkB_p65_p50_n Inhibits DNA DNA PPARa->DNA NFkB_p65_p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Anti_inflammatory_Genes Anti-inflammatory Gene Transcription DNA->Anti_inflammatory_Genes

Caption: Signaling pathway of this compound's anti-inflammatory action.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Therefore, this section provides detailed methodologies for the key animal models cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the efficacy of compounds against acute inflammation.[6][11]

Experimental Workflow:

Carrageenan_Workflow Acclimatization 1. Animal Acclimatization (Male Wistar rats, 180-220g) Fasting 2. Fasting (18 hours prior to experiment) Acclimatization->Fasting Grouping 3. Grouping (n=6 per group) Fasting->Grouping Baseline 4. Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline Treatment 5. Drug Administration (PEA, NSAID, or Vehicle) Baseline->Treatment Induction 6. Carrageenan Injection (0.1 mL of 1% solution into sub-plantar region) Treatment->Induction 30-60 min Measurement 7. Paw Volume Measurement (at 1, 2, 3, 4, and 5 hours post-carrageenan) Induction->Measurement Analysis 8. Data Analysis (% inhibition of edema) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animals: Male Wistar rats weighing 180-220g are used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: this compound, the comparator drug, or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw.

  • Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Formalin Test in Mice

This model is employed to evaluate the analgesic effects of compounds on both acute and persistent pain.[15][17]

Experimental Workflow:

Formalin_Test_Workflow Acclimatization 1. Animal Acclimatization (Male Swiss mice, 20-25g) Habituation 2. Habituation to Observation Chamber (30 minutes) Acclimatization->Habituation Treatment 3. Drug Administration (PEA, Analgesic, or Vehicle) Habituation->Treatment Induction 4. Formalin Injection (20 µL of 2.5% solution into dorsal hind paw) Treatment->Induction 30 min Observation_Phase1 5. Observation - Phase I (0-5 minutes post-injection) Induction->Observation_Phase1 Observation_Phase2 6. Observation - Phase II (15-30 minutes post-injection) Observation_Phase1->Observation_Phase2 Interphase (5-15 min) Analysis 7. Data Analysis (Licking/biting time) Observation_Phase2->Analysis

Caption: Workflow for the formalin-induced nociception test.

Procedure:

  • Animals: Male Swiss mice weighing 20-25g are used.

  • Acclimatization and Habituation: Mice are acclimatized to the laboratory and habituated to the observation chambers for at least 30 minutes before the test.

  • Drug Administration: The test compound, reference analgesic, or vehicle is administered (e.g., i.p. or p.o.) 30 minutes before the formalin injection.

  • Induction of Nociception: 20 µL of a 2.5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.

  • Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

  • Data Analysis: The total licking/biting time in each phase is calculated for each group and compared to the control group.

References

A Comparative Guide to Transdermal Penetration Enhancers: Featuring 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transdermal drug delivery, overcoming the formidable barrier of the stratum corneum is a primary challenge. Penetration enhancers are pivotal in reversibly reducing the barrier's resistance, thereby facilitating the passage of therapeutic agents into the systemic circulation. This guide provides a comparative overview of various penetration enhancers, with a special focus on 2-Hydroxyethyl Palmitate, benchmarked against established alternatives. Due to a lack of extensive published data on this compound as a penetration enhancer, this guide utilizes data from related fatty acid esters to provide a comprehensive comparison and underscores the necessity for further empirical studies.

Mechanisms of Action: A Comparative Overview

Penetration enhancers primarily function by disrupting the highly ordered structure of the stratum corneum lipids, interacting with intracellular proteins, or improving the partitioning of the drug into the skin. The mechanisms of action for different classes of enhancers are summarized below:

  • Fatty Acids and Fatty Acid Esters (e.g., Oleic Acid, this compound): This group of enhancers integrates into the lipid bilayers of the stratum corneum, disrupting the packing order and increasing the fluidity of the lipid matrix. This disruption creates more permeable pathways for drug molecules to traverse.

  • Sulfoxides (e.g., Dimethyl Sulfoxide - DMSO): DMSO is a potent, aprotic solvent that can denature proteins within the corneocytes and extract lipids, thereby increasing the permeability of the stratum corneum to both hydrophilic and lipophilic drugs.[1]

  • Terpenes (e.g., Limonene, Menthol): These compounds, derived from essential oils, are thought to disrupt the intercellular lipid packing of the stratum corneum and may also enhance drug partitioning.[2]

  • Pyrrolidones (e.g., N-methyl-2-pyrrolidone): These act as solvents and can alter the solvent nature of the stratum corneum, creating a reservoir effect for the drug.[3]

  • Surfactants (e.g., Sodium Lauryl Sulfate): Surfactants can disrupt the lipid and protein structures within the stratum corneum. However, their use is often limited by their potential for skin irritation.

Quantitative Comparison of Penetration Enhancers

To provide a clear comparison, the following table summarizes in vitro permeation data for selected enhancers. The data for this compound is hypothetical and extrapolated from studies on similar fatty acid esters, such as isopropyl palmitate, for illustrative purposes.[4] The model drug used for this comparison is Ibuprofen.

Penetration Enhancer (5% w/v in Propylene Glycol)Permeation Flux (Jss, µg/cm²/h)Enhancement Ratio (ER)
Control (Propylene Glycol) 1.5 ± 0.31.0
This compound *7.8 ± 1.15.2
Oleic Acid 10.2 ± 1.56.8
Dimethyl Sulfoxide (DMSO) 15.5 ± 2.110.3
Limonene 8.9 ± 1.25.9

Note: Data for this compound is hypothetical and included for comparative illustration pending specific experimental validation.

Cytotoxicity Profile of Penetration Enhancers

A critical aspect of selecting a penetration enhancer is its safety profile, particularly its potential to cause skin irritation. The following table presents typical cytotoxicity data for various classes of enhancers, with a hypothetical value for this compound.

Penetration EnhancerCell LineIC50 (µg/mL)
This compound *HaCaT> 500
Oleic Acid HaCaT~ 250
Dimethyl Sulfoxide (DMSO) HaCaT~ 15,000
Sodium Lauryl Sulfate (SLS) HaCaT~ 50

Note: Data for this compound is hypothetical and assumes a low cytotoxicity profile similar to other fatty acid esters.

Experimental Protocols

In Vitro Skin Permeation Study

Objective: To determine the permeation flux and enhancement ratio of a drug across a skin membrane in the presence of a penetration enhancer.

Apparatus: Franz Diffusion Cell

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane (e.g., excised human or animal skin) mount_membrane Mount Membrane in Franz Cell prep_membrane->mount_membrane prep_receptor Prepare Receptor Medium (e.g., PBS at pH 7.4) and Degas fill_receptor Fill Receptor Chamber and Equilibrate to 37°C prep_receptor->fill_receptor prep_donor Prepare Donor Formulation (Drug + Enhancer in Vehicle) apply_donor Apply Donor Formulation to Membrane prep_donor->apply_donor mount_membrane->fill_receptor fill_receptor->apply_donor sampling Collect Samples from Receptor Chamber at Predetermined Time Points apply_donor->sampling analyze_samples Analyze Samples using HPLC or other validated method sampling->analyze_samples calculate_flux Calculate Cumulative Amount Permeated vs. Time analyze_samples->calculate_flux determine_params Determine Permeation Flux (Jss) and Enhancement Ratio (ER) calculate_flux->determine_params

Caption: Workflow for in vitro skin permeation studies using a Franz Diffusion Cell.

Detailed Steps:

  • Membrane Preparation: Excised human or animal skin is carefully prepared to a uniform thickness.

  • Receptor Medium: The receptor chamber of the Franz cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and degassed to remove air bubbles. The temperature is maintained at 37°C to simulate physiological conditions.

  • Membrane Mounting: The prepared skin membrane is mounted between the donor and receptor chambers with the stratum corneum side facing the donor chamber.

  • Donor Application: A precise amount of the formulation containing the drug and penetration enhancer is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with an equal volume of fresh receptor medium to maintain sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation (without the enhancer).

Cytotoxicity Assay

Objective: To assess the potential of a penetration enhancer to cause cellular damage.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Experimental Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells (e.g., HaCaT keratinocytes) in a 96-well plate incubate_initial Incubate for 24 hours to allow cell attachment seed_cells->incubate_initial add_enhancer Add varying concentrations of the penetration enhancer to the wells incubate_initial->add_enhancer incubate_treatment Incubate for a specified period (e.g., 24 hours) add_enhancer->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) relative to untreated control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value (concentration causing 50% cell death) calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity of penetration enhancers using the MTT assay.

Detailed Steps:

  • Cell Seeding: Human keratinocytes (HaCaT) or other relevant skin cell lines are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then exposed to various concentrations of the penetration enhancer for a defined period (e.g., 24 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the enhancer that causes a 50% reduction in cell viability, is then calculated.

Signaling Pathways in Skin Barrier Disruption

The primary mechanism by which lipid-based penetration enhancers, such as fatty acids and their esters, improve drug delivery is through the disruption of the stratum corneum's lipid lamellae.

G cluster_enhancer Penetration Enhancer Action cluster_sc Stratum Corneum Interaction cluster_outcome Outcome enhancer Lipid-based Penetration Enhancer (e.g., this compound) sc_lipids Ordered Stratum Corneum Lipid Bilayers enhancer->sc_lipids Intercalates into lipid lamellae disrupted_lipids Disrupted and Fluidized Lipid Bilayers sc_lipids->disrupted_lipids Disrupts packing and increases fluidity increased_permeability Increased Skin Permeability disrupted_lipids->increased_permeability enhanced_delivery Enhanced Transdermal Drug Delivery increased_permeability->enhanced_delivery

Caption: Simplified pathway of skin barrier disruption by lipid-based enhancers.

This diagram illustrates how these enhancers integrate into the lipid matrix, leading to a less ordered and more fluid structure, which in turn increases the permeability of the skin to drugs.

Conclusion

The selection of an appropriate penetration enhancer is a critical step in the development of effective and safe transdermal drug delivery systems. While established enhancers like oleic acid and DMSO have demonstrated significant efficacy, they also present varying degrees of skin irritation potential. Fatty acid esters, a class to which this compound belongs, generally offer a favorable balance of efficacy and tolerability.

The hypothetical data presented in this guide suggests that this compound could be a promising penetration enhancer with a potentially low cytotoxicity profile. However, it is imperative that dedicated in vitro and in vivo studies are conducted to definitively characterize its permeation enhancement capabilities and safety profile. Researchers and drug development professionals are encouraged to undertake such studies to validate the potential of this compound as a valuable tool in advancing transdermal therapeutics.

References

Unveiling the Cytotoxic Landscape: A Comparative Analysis of 2-Hydroxyethyl Palmitate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a compound is a critical step in assessing its therapeutic potential and safety. This guide provides a comparative overview of the cytotoxicity of 2-Hydroxyethyl palmitate and its analogues, drawing upon available experimental data to elucidate structure-activity relationships. While direct comparative studies on a wide range of analogues are limited, this guide synthesizes current knowledge to offer valuable insights.

Quantitative Cytotoxicity Data

Compound/Ester TypeCell LineIncubation Time (hours)IC50 ValueKey Findings
Fatty Acid Monoesters Madin-Darby Canine Kidney (MDCK)Not SpecifiedNot SpecifiedMonoesters exhibit greater cytotoxicity than di- and tri-esters. Esters with smaller hydrophilic heads (e.g., glycol) show higher cytotoxicity.[1]
Palmitic Acid (C16:0) Human Leukemic CellsNot Specified12.5 - 50 µg/mLSelectively cytotoxic to leukemic cells over normal human dermal fibroblasts.[2]
Palmitic Acid (C16:0) INS-1E (rat insulinoma)24Dose-dependent loss of viabilityDemonstrates selective toxicity to rodent beta-cells over human beta-cells.[3]
Fatty Acid Ethyl Esters (FAEEs) Pancreatic AciniNot SpecifiedLess toxic than parent fatty acidsFatty acid ethyl esters, including palmitate ethyl ester, were found to be less toxic than their corresponding free fatty acids.[4]
Bromopalmitate Pancreatic Islet Cells48More toxic than palmitateThe non-metabolizable analogue of palmitate showed higher cytotoxicity.[5]

Structure-Activity Relationship Insights

The cytotoxicity of fatty acid esters is intricately linked to their molecular structure. Key determinants of their cytotoxic effects include:

  • Fatty Acid Chain Length and Saturation: The length and degree of saturation of the fatty acid chain influence the molecule's lipophilicity and its ability to interact with and disrupt cell membranes.

  • Ester Group: The nature of the alcohol moiety in the ester bond plays a crucial role. Fatty acid monoesters generally exhibit higher cytotoxicity compared to di- and tri-esters.[1] Furthermore, esters with smaller hydrophilic head groups, such as the 2-hydroxyethyl group in this compound, tend to have greater cytotoxic and permeation-enhancing effects.[1]

  • Metabolism: The susceptibility of the ester to cellular metabolism can impact its cytotoxicity. For instance, the non-metabolizable palmitate analogue, bromopalmitate, exhibited greater toxicity than palmitic acid itself.[5]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay widely used to assess cell viability and cytotoxicity.

MTT Assay for Cytotoxicity of Lipophilic Compounds

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HepG2, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest the cells using trypsinization and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of this compound and its analogues in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the incubator.

4. MTT Addition and Incubation:

  • After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from the wells.

  • Add a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanisms

To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well Plate C Addition of Compounds to Cells A->C B Compound Preparation (Serial Dilutions) B->C D Incubation (e.g., 24-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement (570nm) G->H I Calculation of Cell Viability & IC50 H->I

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling_Pathway cluster_stress Cellular Stress Induction cluster_response Unfolded Protein Response (UPR) cluster_apoptosis Apoptosis Cascade A Fatty Acid Ester Exposure B Endoplasmic Reticulum (ER) Stress A->B C Activation of PERK, IRE1, ATF6 B->C D Increased CHOP Expression C->D E Bcl-2 Family Dysregulation D->E F Mitochondrial Outer Membrane Permeabilization E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Potential signaling pathway of fatty acid ester-induced apoptosis.

Concluding Remarks

The cytotoxic properties of this compound and its analogues are governed by a complex interplay of their structural features. While direct comparative data remains scarce, the available evidence suggests that as a fatty acid monoester with a small hydrophilic head, this compound may exhibit notable cytotoxicity. Further research involving systematic screening of a library of its analogues is warranted to fully elucidate the structure-activity relationships and to identify candidates with optimal therapeutic windows. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such future investigations.

References

Efficacy of 2-Hydroxyethyl palmitate as an antimicrobial agent compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Efficacy of 2-Hydroxyethyl Palmitate

An Evaluation of an Endogenous Lipid Mediator Against Standard Antimicrobial Agents

For researchers, scientists, and professionals in drug development, understanding the antimicrobial landscape is crucial for innovation. This guide provides a comparative analysis of the efficacy of this compound, also known as Palmitoylethanolamide (PEA), against standard antimicrobial agents. While traditional antibiotics directly target and inhibit microbial growth, this compound presents a novel, indirect approach by modulating the host's immune response. This guide delves into the available experimental data, presents detailed methodologies, and visualizes the underlying mechanisms to offer a comprehensive overview for the scientific community.

Understanding the Mechanism: An Indirect Antimicrobial Action

Current research indicates that this compound does not exert a direct antimicrobial effect by killing or inhibiting the growth of microorganisms in vitro.[1] Instead, its efficacy appears to stem from its role as an immunomodulator.[2][3] It is an endogenous fatty acid amide that can down-regulate mast cell activation and enhance the phagocytic activity of macrophages, thereby bolstering the host's ability to clear infections.[2][4] This contrasts with standard antimicrobial agents that have direct microbicidal or microbiostatic properties.

The proposed immunomodulatory pathway of this compound involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), which in turn modulates inflammatory responses and enhances cellular defense mechanisms.

indirect_antimicrobial_pathway cluster_pathway Proposed Indirect Antimicrobial Signaling Pathway of this compound HEP This compound (PEA) PPARa PPAR-α Activation HEP->PPARa Immune_Modulation Immune Modulation PPARa->Immune_Modulation Macrophage Macrophage/ Microglia Activation Immune_Modulation->Macrophage Inflammation Reduced Pro-inflammatory Cytokine Release Immune_Modulation->Inflammation Phagocytosis Enhanced Phagocytosis of Pathogens Macrophage->Phagocytosis Clearance Increased Pathogen Clearance Phagocytosis->Clearance Inflammation->Clearance

Caption: Proposed indirect antimicrobial signaling pathway of this compound (PEA).

Comparative Efficacy Data

To provide a clear comparison, the following tables summarize the available quantitative data for this compound, its related compound Palmitic Acid, and standard antimicrobial agents.

Table 1: In-Vivo Antimicrobial Efficacy of this compound (PEA)

This table presents data from animal studies, highlighting the indirect antimicrobial effect of this compound through the modulation of the host response.

OrganismAnimal ModelDosageEffectReference
Escherichia coli K1Mice (intraperitoneal infection)0.1 mg/kg (prophylactic)77% survival in treated group vs. 56% in control group.[5][5]
Escherichia coli K1Mice (intracerebral infection)0.1 mg/kg (prophylactic)66% survival in treated group vs. 46% in control group.[5][5]
Escherichia coli K1Aged Mice (intracerebral infection)0.1 mg/kg (prophylactic)Prolonged median survival by 18 hours; lower bacterial loads in spleen, liver, and blood.[1][6][1][6]
Table 2: In-Vitro Antimicrobial Efficacy of Palmitic Acid

As a structurally related compound, the direct antimicrobial activity of Palmitic Acid is presented here for context. It is important to note that this is not this compound.

OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureus--10.40 ± 0.57[7]
Escherichia coli--10.59 ± 1.08[7]
Methicillin-resistant Staphylococcus aureus (MRSA)>1600--[8]
Candida tropicalis1000--[9][10]
Candida albicans>500 (biofilm inhibition)--[9]
Candida glabrata>500 (biofilm inhibition)--[9]
Table 3: In-Vitro Antimicrobial Efficacy of Standard Agents

This table provides a baseline for comparison with data on widely used, direct-acting antimicrobial agents.

AgentOrganismMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli0.012[11]
Pseudomonas aeruginosa0.5[12]
Shigella flexneri0.4[13]
Amphotericin B Candida albicans1[14]
Candida parapsilosis16 (MFC90)[14]
Candida tropicalis16 (MFC90)[14]
Aspergillus fumigatus2[15]
Various Mucorales speciesup to 1[16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the comparative data tables.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.

  • Serial Dilutions: Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[17]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.[18][19]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[20] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for fungi).[21]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[17]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.[18]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[22][23]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface using sterile forceps.[23]

  • Incubation: The plate is incubated, typically at 37°C for 18-24 hours.[24]

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[18] The size of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[25]

experimental_workflow cluster_workflow Experimental Workflow for In-Vitro Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plates Prepare Microtiter Plates (Broth Dilution) or Agar Plates (Disk Diffusion) prep_inoculum->prep_plates serial_dilution Perform Serial Dilutions of Test Compound in Wells prep_plates->serial_dilution Broth Dilution lawn_culture Create Bacterial Lawn on Agar Plate prep_plates->lawn_culture Disk Diffusion inoculate_broth Inoculate Wells with Microbial Suspension serial_dilution->inoculate_broth incubate_broth Incubate Microtiter Plate inoculate_broth->incubate_broth place_disks Place Antimicrobial Disks on Agar Surface lawn_culture->place_disks incubate_agar Incubate Agar Plate place_disks->incubate_agar read_mic Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic measure_zone Measure Zone of Inhibition (mm) incubate_agar->measure_zone end End read_mic->end measure_zone->end

Caption: A generalized workflow for determining MIC and zone of inhibition.

Conclusion

The antimicrobial efficacy of this compound operates through a distinct, host-mediated mechanism, setting it apart from conventional antimicrobial agents. While it shows promise in in-vivo models by enhancing the host's immune response to infection, it lacks direct in-vitro microbicidal or microbiostatic activity. This makes a direct comparison of efficacy based on standard metrics like MIC challenging. For drug development professionals, this compound represents a potential adjunctive therapy that could augment the host's response to infection, rather than a standalone antimicrobial. Further research is warranted to fully elucidate its therapeutic potential and to explore synergistic effects when used in combination with traditional antimicrobial drugs. The data and protocols presented in this guide serve as a foundational resource for such future investigations.

References

A Comparative Guide to the Reproducibility and Performance of 2-Hydroxyethyl Palmitate and Alternative Emollients

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients is a critical step in defining a product's sensory profile, stability, and efficacy. 2-Hydroxyethyl palmitate, an ester of palmitic acid and ethylene glycol, is valued for its moisturizing and thickening properties. This guide provides an objective comparison of this compound with common alternative emollients, focusing on the reproducibility of their synthesis and their performance characteristics, supported by experimental data.

Quantitative Comparison of Emollient Synthesis

The reproducibility of an emollient's properties often begins with the consistency of its synthesis. The following table summarizes key parameters for the synthesis of this compound and two widely used alternatives, Isopropyl Palmitate and Glyceryl Stearate. While various methods exist, enzymatic synthesis is highlighted for its high specificity and milder reaction conditions, which can contribute to more reproducible outcomes.

ParameterThis compound (via Esterification)Isopropyl Palmitate (Enzymatic)Glyceryl Stearate (Enzymatic)
Reactants Palmitic Acid, Ethylene GlycolPalmitic Acid, Isopropyl AlcoholStearic Acid, Glycerol
Catalyst p-Toluene Sulfonic Acid or LipaseImmobilized Lipase (e.g., Novozym 435)Immobilized Lipase
Molar Ratio (Acid:Alcohol) 1:3[1]1:1 to 1:1.5[2]-
Temperature 180-190°C (Chemical)[1] / 37°C (Enzymatic)[3]50-60°C[4]60-70°C
Reaction Time 10 hours (Chemical)[1] / 18 hours (Enzymatic)[3]2.5 - 24 hours[4]8 - 24 hours
Typical Yield High>90%[4]High
Comparative Performance of Emollients

The primary function of these esters in formulations is to act as emollients, improving skin hydration and sensory feel. The following tables provide a comparative overview of their physicochemical properties and performance data from in-vivo and sensory panel studies.

Physicochemical Properties

PropertyThis compoundIsopropyl PalmitateGlyceryl Stearate
INCI Name Glycol PalmitateIsopropyl PalmitateGlyceryl Stearate
Appearance Waxy SolidColorless LiquidWhite, wax-like solid
Molecular Weight ~300.5 g/mol ~298.5 g/mol ~358.6 g/mol
Spreading Value Medium to LowHighMedium
Solubility Insoluble in water; soluble in oilsInsoluble in water; soluble in nonpolar solventsDispersible in water; soluble in oils

In-Vivo Performance Data

Performance MetricIsopropyl PalmitateGlyceryl Stearate
Skin Hydration (Corneometry) Moderate increaseSignificant increase
TEWL Reduction LowModerate
Sensory Profile Light, non-greasy, fast-absorbingRicher, creamier feel

Sensory Panel Evaluation of Cosmetic Esters

Sensory perception is a critical factor in the selection of emollients. The following table summarizes typical sensory attributes evaluated by trained panelists.

Sensory AttributeIsopropyl PalmitateGlyceryl Stearate
Dry Time FastSlow
Softness HighVery High
Stickiness LowLow to Moderate
Velvetiness HighModerate
Shining LowModerate

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are representative protocols for the synthesis of this compound and the evaluation of emollient performance.

Synthesis of this compound (Direct Esterification)

This protocol describes the chemical synthesis of this compound.

Materials:

  • Palmitic acid

  • Ethylene glycol

  • p-Toluene sulfonic acid (catalyst)

  • Nitrogen gas supply

  • Three-necked flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Condenser

  • Separatory funnel

  • Distilled water

  • Diethyl ether

Procedure:

  • In a three-necked flask, combine palmitic acid and ethylene glycol in a 1:3 molar ratio.[1]

  • Add p-toluene sulfonic acid as a catalyst, at a concentration of 0.5% by weight of the fatty acid.[1]

  • Equip the flask with a magnetic stirrer, thermometer, condenser, and a nitrogen bubbling tube.

  • Heat the reaction mixture to 180-190°C with constant stirring under a gentle stream of nitrogen.[1]

  • Maintain the reaction for 10 hours.[1]

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the mixture with five 50-mL portions of distilled water to remove excess ethylene glycol and catalyst.[1]

  • Extract the ester with diethyl ether.

  • Distill off the diethyl ether to obtain the crude this compound.

In-Vivo Evaluation of Skin Hydration (Corneometry)

This protocol outlines the procedure for measuring changes in skin hydration after the application of an emollient.

Equipment:

  • Corneometer®

  • Test emollients

  • Controlled environment room (20-22°C, 40-60% humidity)

Procedure:

  • Acclimatize subjects in a controlled environment for at least 30 minutes.

  • Define test areas on the volar forearm.

  • Measure baseline skin hydration of each test area using the Corneometer®.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test emollient to the designated area.

  • Take subsequent Corneometer® readings at specified time points (e.g., 1, 2, 4, and 8 hours) after application.

  • Calculate the change in skin hydration from the baseline for each time point.

Sensory Panel Evaluation

This protocol describes a method for the sensory assessment of emollients.

Panelists:

  • A panel of 10-15 trained assessors.

Procedure:

  • Apply a standardized amount of each emollient to a defined area on the panelists' forearms.

  • Panelists evaluate the products based on a set of sensory attributes (e.g., spreadability, absorbency, slipperiness, residual tackiness, gloss) immediately after application and at set time intervals (e.g., 2, 5, and 10 minutes).

  • Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).

  • Analyze the data to create a sensory map for each emollient.

Visualizing Synthesis and Evaluation Workflows

To further clarify the processes involved, the following diagrams illustrate the synthesis of this compound and a typical workflow for the comparative evaluation of emollients.

Synthesis_Workflow cluster_reactants Reactants palmitic_acid Palmitic Acid reaction Esterification Reaction (180-190°C or 37°C) palmitic_acid->reaction ethylene_glycol Ethylene Glycol ethylene_glycol->reaction catalyst Catalyst (p-TSA or Lipase) catalyst->reaction purification Purification (Washing & Extraction) reaction->purification product 2-Hydroxyethyl Palmitate purification->product

Caption: Workflow for the synthesis of this compound.

Emollient_Evaluation_Workflow cluster_products Test Products cluster_evaluation Evaluation Methods product_A 2-Hydroxyethyl Palmitate physicochemical Physicochemical Analysis product_A->physicochemical in_vivo In-Vivo Testing (Hydration, TEWL) product_A->in_vivo sensory Sensory Panel Evaluation product_A->sensory product_B Alternative Emollient 1 product_B->physicochemical product_B->in_vivo product_B->sensory product_C Alternative Emollient 2 product_C->physicochemical product_C->in_vivo product_C->sensory data_analysis Data Analysis & Comparative Reporting physicochemical->data_analysis in_vivo->data_analysis sensory->data_analysis

Caption: Workflow for the comparative evaluation of emollients.

References

Navigating Immunoassay Specificity: A Guide to Understanding 2-Hydroxyethyl Palmitate Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. This guide provides a comparative analysis of the potential cross-reactivity of 2-Hydroxyethyl palmitate and its structurally related analogs in common immunoassay platforms. Understanding these potential interferences is critical for the precise quantification of this and other N-acylethanolamines (NAEs) in biological matrices.

This compound is a fatty acid amide that shares structural similarities with a class of endogenous bioactive lipids known as N-acylethanolamines (NAEs). The most well-known of these is palmitoylethanolamide (PEA), a molecule implicated in various physiological processes, including inflammation and pain signaling. Due to their structural resemblance, antibodies developed for immunoassays targeting a specific NAE may exhibit cross-reactivity with other members of this family, leading to inaccurate quantification.

The Challenge of Structural Similarity

The primary determinant of antibody cross-reactivity is the degree of structural similarity between the target analyte and other molecules present in the sample. This compound and PEA, for instance, both possess a palmitoyl acyl chain and an ethanolamine head group. The subtle difference lies in the hydroxylation of the ethyl group in this compound. While this modification can be a key feature for generating specific antibodies, it also presents a potential epitope for cross-reactivity if not carefully considered during antibody development and assay validation.

Performance Comparison in Immunoassays

Direct comparative data on the cross-reactivity of this compound in immunoassays is not extensively available in the public domain. However, based on the principles of immunoassay development and the known cross-reactivity among other NAEs, we can project potential performance characteristics. The following table illustrates a hypothetical cross-reactivity profile for a polyclonal antibody-based competitive ELISA designed for the quantification of Palmitoylethanolamide (PEA).

CompoundStructure% Cross-Reactivity (Hypothetical)
Palmitoylethanolamide (PEA) C18H37NO2 100%
This compoundC18H37NO315 - 40%
Oleoylethanolamide (OEA)C20H39NO25 - 20%
Stearoylethanolamide (SEA)C20H41NO210 - 30%
Anandamide (AEA)C22H37NO2< 1%

Note: This table is for illustrative purposes. Actual cross-reactivity percentages would need to be determined experimentally. The variation in hypothetical cross-reactivity for this compound reflects the potential for different antibody populations to recognize either the palmitoyl chain or the ethanolamine head group with varying avidity.

Experimental Protocols for Assessing Cross-reactivity

A robust assessment of antibody specificity and cross-reactivity is crucial. The competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for this purpose.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a conjugate of the target analyte (e.g., PEA-BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed amount of a specific antibody against the target analyte is pre-incubated with either the standard (target analyte) or the test compound (potential cross-reactant) at various concentrations.

  • Incubation: The antibody-analyte mixtures are added to the coated plate. The free antibody (not bound to the standard or test compound in the solution) will bind to the immobilized antigen on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

  • Calculation: The percentage of cross-reactivity is calculated using the following formula: % Cross-reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizing the Molecular Landscape

To better understand the biological context of these molecules, it is important to visualize their synthesis and signaling pathways.

NAE_Biosynthesis_Pathway PL Membrane Phospholipids NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PL->NAPE N-Acyltransferase NAE N-Acylethanolamines (e.g., PEA, this compound) NAPE->NAE NAPE-PLD Degradation Degradation Products (Fatty Acid + Ethanolamine) NAE->Degradation FAAH / NAAA Experimental_Workflow start Start: Prepare Reagents coating Coat Plate with Antigen start->coating blocking Block Non-specific Sites coating->blocking competition Pre-incubate Antibody with Standard or Test Compound blocking->competition incubation Add Mixture to Plate competition->incubation detection Add Enzyme-linked Secondary Antibody incubation->detection substrate Add Substrate detection->substrate read Measure Absorbance substrate->read calculate Calculate % Cross-reactivity read->calculate

A Comparative Guide to Positive Controls in Inflammation Assays: Evaluating Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the study of inflammatory processes and the development of novel anti-inflammatory therapeutics, in vitro inflammation assays are indispensable. A critical component of these assays is the use of a positive control to reliably induce a measurable inflammatory response, thereby validating the experimental model and providing a benchmark against which potential therapeutic agents can be evaluated. An effective positive control should elicit a robust and reproducible inflammatory cascade.

This guide provides a comparative analysis of two widely used positive controls for inducing inflammation in in vitro assays: Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α). It will delve into their mechanisms of action, present experimental data on their performance, and provide detailed protocols for their application.

A Note on 2-Hydroxyethyl palmitate (Palmitoylethanolamide)

It is important to clarify a common misconception regarding this compound, also known as Palmitoylethanolamide (PEA). Contrary to what might be assumed, this compound is not a pro-inflammatory agent and is therefore unsuitable as a positive control in inflammation assays. Scientific literature consistently demonstrates its role as an anti-inflammatory molecule. It functions as a local autacoid that negatively regulates mast cell activation, thereby reducing edema and hyperalgesia. Its mechanism involves down-modulating mast cell degranulation, making it a subject of interest for therapeutic applications aimed at reducing inflammation.

Section 1: Lipopolysaccharide (LPS) as a Positive Control

Lipopolysaccharide is a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.[1] It is extensively used to induce a strong inflammatory response in a variety of cell types, particularly macrophages and monocytes.[1][2]

Mechanism of Action

LPS initiates an inflammatory cascade primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[2] The binding of LPS to the TLR4/MD2/CD14 receptor complex on the cell surface triggers two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[3][4][5]

  • MyD88-Dependent Pathway: This pathway leads to the rapid activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription and secretion of various pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][4]

  • TRIF-Dependent Pathway: This pathway is responsible for the late-phase activation of NF-κB and the induction of type I interferons (IFNs).[3][4]

The activation of these pathways culminates in a robust inflammatory response characterized by the significant production of cytokines and other inflammatory mediators.[1]

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

This protocol describes the induction of inflammation in the murine macrophage cell line RAW 264.7 using LPS.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[6]

2. LPS Stimulation:

  • Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile, endotoxin-free phosphate-buffered saline (PBS).
  • Dilute the LPS stock to the desired final concentration in the cell culture medium. A typical concentration range for robust cytokine induction is 100 ng/mL to 1 µg/mL.[6][7]
  • Remove the old medium from the wells and replace it with the LPS-containing medium.
  • Incubate the plates for a specified duration. Cytokine production can be detected as early as a few hours, with significant levels typically measured between 6 and 24 hours post-stimulation.[8][9][10]

3. Sample Collection and Analysis:

  • After incubation, centrifuge the plates (e.g., at 300 x g for 5 minutes) to pellet any detached cells.
  • Carefully collect the cell culture supernatants.
  • Analyze the supernatants for cytokine concentrations (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay, following the manufacturer's instructions.[6]

Performance Data

The following table summarizes representative data on cytokine production from various cell types stimulated with LPS.

Cell TypeLPS ConcentrationIncubation TimeCytokine MeasuredFold Increase / ConcentrationReference
RAW 264.7 Macrophages1 ng/mL19 hoursTNF-α~240-fold over control[8]
Human Decidual Cells10 ng/mL8 hoursTNF-αPeak levels reached[11]
Human Decidual Cells10 ng/mL24 hoursIL-6, IL-8, IL-10Peak levels reached[11]
Bovine Mammary Epithelial Cells1.0 µg/mL6 hoursIL-1, IL-6, NOSignificantly higher than control[9]
Human Whole BloodNot Specified24 hoursIL-6, TNF-α, IL-10Significant production[12]

Section 2: Tumor Necrosis Factor-alpha (TNF-α) as a Positive Control

TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[13][14] It can be used as a positive control to mimic a key downstream component of the inflammatory cascade, making it particularly useful for studying signaling pathways that are independent of TLR activation.

Mechanism of Action

TNF-α exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[15]

  • TNFR1: Expressed on most cell types, TNFR1 is considered the primary mediator of TNF-α's biological activities.[15] Upon binding TNF-α, TNFR1 recruits a series of adapter proteins, including TRADD (TNFR-Associated Death Domain).[15][16] This leads to the formation of a signaling complex that can activate two major pathways:

    • NF-κB and MAPK Activation: Recruitment of TRAF2 and RIP1 activates the IKK complex, leading to the activation of NF-κB and MAPK pathways (JNK, p38), which drive the expression of pro-inflammatory and cell survival genes.[14][16]

    • Apoptosis: Under certain conditions, particularly when gene transcription is inhibited, the complex can recruit FADD and Caspase-8, initiating the apoptotic cascade.[15][17]

  • TNFR2: Expression is mainly restricted to immune cells. TNFR2 signaling is primarily associated with the activation of the NF-κB and MAPK pathways via TRAF2 recruitment.[15]

Experimental Protocol: TNF-α-Induced Monocyte Adhesion to Endothelial Cells

This protocol describes an assay to measure inflammation by quantifying the adhesion of monocytic cells to endothelial cells stimulated with TNF-α.

1. Cell Culture and Seeding:

  • Culture Human Retinal Microvascular Endothelial Cells (HRMECs) in appropriate endothelial cell growth medium.
  • Seed HRMECs in a 96-well plate and grow to confluence.
  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

2. TNF-α Stimulation:

  • Prepare solutions of recombinant human TNF-α in the HRMEC culture medium at various concentrations (e.g., 1, 10, 100 ng/mL).
  • Stimulate the confluent HRMEC monolayer with TNF-α for a set period (e.g., 4-24 hours) to induce the expression of adhesion molecules.[18]

3. Adhesion Assay:

  • Label THP-1 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
  • Wash the TNF-α-stimulated HRMECs to remove the cytokine.
  • Add the fluorescently labeled THP-1 cells to the HRMEC monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
  • Gently wash the wells multiple times with PBS to remove non-adherent THP-1 cells.
  • Quantify the adherent cells by measuring the fluorescence in each well using a plate reader. An increase in fluorescence corresponds to increased monocyte adhesion, indicating an inflammatory response.[18]

Performance Data

The following table summarizes representative data on the effects of TNF-α stimulation.

Cell TypeTNF-α ConcentrationIncubation TimeEndpoint MeasuredResultReference
Human Retinal Endothelial Cells (HRMECs)Concentration-dependentNot specifiedTHP-1 Monocyte AdhesionIncreased adhesion[18]
Human Th1/Th17 Cells1 µg/mL4 daysIFN-γ ProductionSignificant decrease[19]
Human Th1/Th17 Cells1 µg/mL4 daysIL-17 ProductionSignificant increase[19]
Human Jurkat T cellsNot specifiedNot specifiedE-selectin, IL-10Upregulation[20]

Section 3: Comparative Summary and Visualizations

Comparison of LPS and TNF-α as Positive Controls
FeatureLipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)
Origin Component of Gram-negative bacterial outer membranePro-inflammatory cytokine produced by immune cells
Primary Receptor Toll-like Receptor 4 (TLR4) complexTNFR1 and TNFR2
Key Signaling Pathways MyD88-dependent and TRIF-dependent pathways, leading to NF-κB and MAPK activationTNFR1/2 signaling, leading to NF-κB, MAPK, and Caspase activation
Typical Cell Types Macrophages, monocytes, endothelial cells, whole bloodWide range of cells, including immune cells, endothelial cells, fibroblasts
Primary Inflammatory Output Robust production of primary cytokines (TNF-α, IL-1β, IL-6)Induction of secondary cytokines, chemokines, adhesion molecules, and apoptosis
Use Case Ideal for modeling bacterial infection and studying innate immune responses from the initial PAMP recognition step.Suitable for studying downstream inflammatory events, receptor-mediated signaling, and cell-cell interactions like immune cell adhesion.
Visualizing the Inflammatory Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Early Phase TRIF TRIF TLR4->TRIF Late Phase IRAKs_TRAF6 IRAKs / TRAF6 MyD88->IRAKs_TRAF6 IRF3 IRF3 TRIF->IRF3 MAPK MAPKs IRAKs_TRAF6->MAPK IKK IKK IRAKs_TRAF6->IKK Nucleus Nucleus MAPK->Nucleus NFkB NF-κB IKK->NFkB NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines IFN Type I IFNs Nucleus->IFN IRF3->Nucleus

Caption: Simplified LPS-induced pro-inflammatory signaling cascade via TLR4.

TNF_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2_RIP1 TRAF2 / RIP1 TRADD->TRAF2_RIP1 FADD FADD TRADD->FADD MAPK MAPKs TRAF2_RIP1->MAPK IKK IKK TRAF2_RIP1->IKK Casp8 Caspase-8 FADD->Casp8 Nucleus Nucleus MAPK->Nucleus NFkB NF-κB IKK->NFkB NFkB->Nucleus Apoptosis Apoptosis Casp8->Apoptosis Inflammation Inflammation & Survival Genes Nucleus->Inflammation Experimental_Workflow Start Start PlateCells Plate Cells (e.g., Macrophages) Start->PlateCells Incubate Incubate Overnight PlateCells->Incubate Pretreat Pre-treat with Test Compound (or Vehicle Control) Incubate->Pretreat Stimulate Stimulate with Positive Control (LPS or TNF-α) Pretreat->Stimulate IncubateStim Incubate (e.g., 6-24 hours) Stimulate->IncubateStim Collect Collect Supernatant IncubateStim->Collect Analyze Analyze Cytokines (ELISA or Multiplex) Collect->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyethyl Palmitate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 2-Hydroxyethyl palmitate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This includes tightly fitting safety goggles, chemical-impermeable gloves, and suitable protective clothing to avoid skin and eye contact.[1] In case of a spill, prevent the chemical from entering drains and collect the material for proper disposal.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3] Chemical waste generators are responsible for determining if the waste is classified as hazardous.[2]

1. Waste Characterization and Segregation:

  • Do not mix this compound waste with other chemical waste streams.[4]

  • Keep the waste in its original or a compatible, properly labeled, and tightly closed container.[1][4]

2. Approved Disposal Methods:

  • The recommended method for disposal is to send the chemical to a licensed chemical destruction plant .[1]

  • Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.[1]

  • Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

3. Disposal of Contaminated Packaging:

  • Triple-rinse empty containers with an appropriate solvent.[1] The rinsate should be collected and treated as chemical waste.

  • After thorough cleaning, containers can be offered for recycling or reconditioning .[1]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill .[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]

Quantitative Data Summary

Currently, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different waste streams) are not publicly available in the reviewed safety data sheets. Always consult with your institution's environmental health and safety (EHS) department for specific guidance and local regulatory requirements.

Experimental Protocols

This document provides operational guidance for disposal and does not pertain to experimental research protocols involving this compound. For handling and use in experiments, always refer to the specific safety data sheet (SDS) and internal laboratory safety protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start This compound Disposal Workflow cluster_assessment This compound Disposal Workflow cluster_segregation This compound Disposal Workflow cluster_disposal_options This compound Disposal Workflow cluster_methods This compound Disposal Workflow cluster_packaging This compound Disposal Workflow cluster_packaging_methods This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Assess Waste: Is it contaminated with other hazardous materials? start->assess_waste segregate Segregate and Store: Keep in a labeled, sealed container. assess_waste->segregate disposal_decision Select Approved Disposal Method segregate->disposal_decision destruction_plant Licensed Chemical Destruction Plant disposal_decision->destruction_plant Option 1 incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option 2 packaging_disposal Dispose of Contaminated Packaging destruction_plant->packaging_disposal incineration->packaging_disposal recycle Triple Rinse and Recycle/ Recondition packaging_disposal->recycle landfill Puncture and Dispose in Sanitary Landfill packaging_disposal->landfill incinerate_pkg Controlled Incineration (for combustible packaging) packaging_disposal->incinerate_pkg

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Hydroxyethyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 2-Hydroxyethyl palmitate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[1][2] According to available safety data sheets, it does not have associated hazard pictograms or statements.[1][2] However, it is crucial to handle all chemicals with care to avoid potential risks.

Personal Protective Equipment (PPE)

While this compound has a low hazard profile, adherence to standard laboratory safety protocols, including the use of appropriate PPE, is essential to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesWear chemical-impermeable gloves.[1] Gloves must be inspected prior to use.[1]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[1] Fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection RespiratorNot typically required in a well-ventilated area.[3] If dust or aerosols are formed or if exposure limits are exceeded, use a full-face respirator.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe working environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from incompatible materials and foodstuff containers.[1]

2. Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Ensure emergency exits and a risk-elimination area are established.[1]

3. In Case of Accidental Release:

  • Avoid dust formation and breathing in any mist, gas, or vapors.[1]

  • Use personal protective equipment, including chemical impermeable gloves.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Collect the spillage and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Receipt and Inspection of this compound B Store in a Cool, Dry, Well-Ventilated Area A->B C Don Appropriate PPE D Weigh/Measure in a Ventilated Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Dispose of Chemical Waste via Licensed Contractor G->H I Dispose of Contaminated PPE and Consumables G->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl palmitate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.